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Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Profiling of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine

Executive Summary In modern medicinal chemistry, the shift toward molecules with a high fraction of sp³-hybridized carbons ( Fsp3​ ) has driven the demand for complex, aliphatic building blocks. N-((Tetrahydro-2H-pyran-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift toward molecules with a high fraction of sp³-hybridized carbons ( Fsp3​ ) has driven the demand for complex, aliphatic building blocks. N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a highly specialized, rigid diamine scaffold utilized extensively in the development of targeted therapeutics, including kinase inhibitors and protein-protein interaction (PPI) modulators such as Bcl-2 inhibitors. This whitepaper deconstructs the chemical architecture, physicochemical properties, and self-validating synthetic methodologies associated with this critical building block.

Structural Deconstruction and Pharmacophore Analysis

The molecular architecture of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (Chemical Formula: C9​H18​N2​O ) is strategically designed to balance lipophilicity, basicity, and conformational rigidity. It can be deconstructed into three functional domains:

  • Tetrahydro-2H-pyran-4-yl (THP) Motif : The THP ring is a saturated, six-membered oxygen heterocycle. In drug design, it is frequently employed as a less lipophilic bioisostere for cyclohexane or phenyl rings. The embedded oxygen atom serves as a weak hydrogen bond acceptor, which lowers the overall partition coefficient (LogP) and enhances aqueous solubility without sacrificing the steric bulk required to occupy hydrophobic binding pockets .

  • Methyl Linker (-CH₂-) : This single-carbon spacer provides a critical degree of rotational freedom. It allows the THP ring to sweep a defined conical volume, enabling the molecule to adopt the thermodynamically optimal conformation required to maximize van der Waals interactions within a target's binding site.

  • Azetidin-3-amine Core : Azetidines are highly strained, four-membered nitrogenous heterocycles. They are considered "privileged structures" and act as low-molecular-weight bioisosteres for larger rings like piperidine and pyrrolidine. The azetidine core projects the exocyclic secondary amine and the endocyclic nitrogen at precise, puckered vectors. This rigidity significantly reduces the entropic penalty upon target binding compared to flexible acyclic polyamines .

G Molecule N-((THP-4-yl)methyl) azetidin-3-amine THP THP Ring (Lipophilic, H-bond acceptor) Molecule->THP Linker Methyl Linker (Conformational flexibility) Molecule->Linker Azetidine Azetidin-3-amine (Rigid basic center) Molecule->Azetidine

Fig 1: Pharmacophore deconstruction of the molecule into its three functional domains.

Physicochemical Profiling and ADME Implications

The structural features of this compound translate directly into highly favorable physicochemical properties. The high Fsp3​ character (all 9 carbons are sp³ hybridized) correlates strongly with improved clinical success rates due to reduced off-target toxicity and enhanced solubility.

Below is a summary of the computed physicochemical data that governs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

PropertyValue / EstimatePharmacological Implication
Molecular Weight 170.25 g/mol Highly efficient fragment size; leaves ample molecular weight budget for further elaboration.
LogP (Calculated) ~0.1 to 0.5Highly hydrophilic; ensures excellent aqueous solubility and prevents non-specific lipid binding.
H-Bond Donors (HBD) 2Facilitates strong electrostatic interactions (salt bridges) with target acidic residues.
H-Bond Acceptors (HBA) 3Promotes interaction with structured water networks within binding pockets.
Topological Polar Surface Area ~33.2 ŲOptimal for membrane permeability; falls well within the Lipinski threshold (<140 Ų).
Rotatable Bonds 3Low flexibility minimizes the entropic penalty of binding, increasing target affinity.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine must be carefully controlled to prevent over-alkylation and side reactions. The optimal approach is a two-step reductive amination followed by acidic deprotection. This protocol is designed as a self-validating system, utilizing inherent chemical properties to drive purity.

Step 1: Reductive Amination

Rationale & Causality : Direct alkylation of primary amines with alkyl halides typically results in uncontrollable polyalkylation. Reductive amination circumvents this by forming a transient iminium ion, which is subsequently reduced. 1-Boc-azetidin-3-amine is utilized to protect the highly nucleophilic endocyclic nitrogen, ensuring that the reaction occurs exclusively at the exocyclic primary amine .

  • Reaction Setup : Dissolve 1-Boc-azetidin-3-amine (1.0 eq) and tetrahydro-2H-pyran-4-carbaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis : Add glacial acetic acid (1.5 eq) to lower the pH, accelerating the dehydration step required to form the iminium intermediate.

  • Reduction : Introduce Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0°C. Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the hydride's nucleophilicity. This prevents the premature reduction of the starting aldehyde to an alcohol, ensuring the hydride selectively attacks the more electrophilic iminium ion.

  • In-Process Control (IPC) : Monitor via LC-MS. The complete disappearance of the aldehyde peak and the emergence of the [M+H]⁺ mass for the Boc-protected intermediate validates the completion of the reaction.

Step 2: Acidic Deprotection and Salt Formation

Rationale & Causality : The Boc protecting group is highly stable to the reductive conditions of Step 1 but is highly labile under strongly acidic conditions.

  • Cleavage : Dissolve the purified intermediate in minimal dichloromethane (DCM) and add an excess of 4M HCl in anhydrous dioxane.

  • Thermodynamic Driving Force : The acidic cleavage generates isobutylene gas and carbon dioxide. The irreversible evolution of these gases drives the reaction thermodynamically to 100% completion.

  • Self-Purification : Because the reaction is performed in anhydrous organic solvents, the resulting highly polar diamine precipitates out of solution as a solid dihydrochloride salt. This phase separation acts as an automatic purification step, validating the protocol's success without the need for complex chromatography.

Synthesis Step1 Step 1: Reductive Amination Aldehyde + 1-Boc-amine Intermediate Intermediate: Boc-protected secondary amine Step1->Intermediate Reagents1 NaBH(OAc)3, DCE, AcOH Reagents1->Step1 Step2 Step 2: Boc Deprotection Acidic Cleavage Intermediate->Step2 Product Final Product: Diamine dihydrochloride salt Step2->Product Reagents2 4M HCl in Dioxane Reagents2->Step2

Fig 2: Two-step self-validating synthetic workflow yielding the dihydrochloride salt.

Mechanistic Role in Medicinal Chemistry and Target Binding

Once integrated into a larger active pharmaceutical ingredient (API), this fragment plays a distinct mechanistic role in target engagement. For example, in the development of Bcl-2 inhibitors (apoptosis-inducing agents for oncology), this specific diamine motif is used to navigate complex protein surface topologies .

  • Hydrophobic Anchoring : The THP ring inserts into shallow hydrophobic sub-pockets on the protein surface. Its oxygen atom frequently engages in water-mediated hydrogen bonding with the protein backbone, anchoring the molecule.

  • Electrostatic Clamping : The secondary amine (pKa ~9.5) is protonated at physiological pH. It acts as a potent hydrogen bond donor and forms critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within the target site.

  • Solvent Vectoring : The azetidine nitrogen often acts as the attachment point to the rest of the drug molecule, vectoring the THP-amine moiety directly into the binding pocket while remaining partially solvent-exposed to maintain favorable solubility kinetics.

Binding Target Target Protein (e.g., Bcl-2 / Kinase) THP_Interaction THP Ring Hydrophobic pocket insertion Target->THP_Interaction Van der Waals Amine_Interaction Secondary Amine Salt bridge formation Target->Amine_Interaction Electrostatic Azetidine_Interaction Azetidine Nitrogen Solvent-exposed H-bonding Target->Azetidine_Interaction H-Bonding

Fig 3: Logical relationship of structural motifs to target protein binding interactions.

Conclusion

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine represents a triumph of modern fragment-based drug design. By combining the metabolic stability and solubility of the THP ring with the rigid, sp³-rich geometry of the azetidine core, this building block allows medicinal chemists to probe deep, complex binding pockets while strictly adhering to the physicochemical constraints required for oral bioavailability.

References

  • A Single-Step Synthesis of Azetidine-3-Amines Source: ChemRxiv URL:[Link]

  • Bcl-2 INHIBITORS (Patent WO2019210828A1)
  • 4-(Methylamino)tetrahydro-2H-pyran - Computed Properties Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Exploratory

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine: Comprehensive Safety Data, Physicochemical Profiling, and Synthetic Applications in Drug Discovery

Executive Summary In modern drug discovery, the transition from planar, sp2-hybridized scaffolds to sp3-rich, three-dimensional architectures is a critical strategy for improving physicochemical properties such as aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized scaffolds to sp3-rich, three-dimensional architectures is a critical strategy for improving physicochemical properties such as aqueous solubility, metabolic stability, and target selectivity. N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (CAS: 1484392-20-2) represents a highly versatile building block in this paradigm. Combining a strained, basic azetidine ring with a hydrophilic tetrahydropyran (THP) moiety, this secondary amine is frequently deployed in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders. This whitepaper provides an authoritative guide on the safety data, physicochemical profile, and validated experimental workflows for incorporating this building block into complex molecular architectures.

Physicochemical Profiling

Understanding the intrinsic properties of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is essential for predicting its behavior in both synthetic workflows and biological systems. The high sp3 character significantly lowers the topological polar surface area (TPSA) relative to flat aniline derivatives, while the basic nitrogen centers modulate the overall pKa.

PropertyValue / Description
Chemical Name N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine
CAS Number 1484392-20-2
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Physical State Viscous liquid to low-melting solid (temperature dependent)
Estimated pKa ~9.5 (azetidine nitrogen), ~8.5 (secondary amine)
Structural Features sp3-rich, dual-ring system (Azetidine + THP)

Safety Data Sheet (SDS) & Hazard Mitigation

As a highly basic aliphatic amine, N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine requires stringent handling protocols to mitigate exposure risks and prevent chemical degradation.

GHS Classification & Hazard Statements:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Precautionary Statements & Self-Validating Handling Protocols:

  • P261 & P280: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

  • Causality in PPE Selection: Standard latex gloves offer insufficient permeation resistance to low-molecular-weight aliphatic amines. Double-gloving with heavy-duty nitrile or neoprene is mandatory. Amines can rapidly penetrate the stratum corneum, causing deep tissue irritation and systemic toxicity.

  • Atmospheric Sensitivity: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Exposure to ambient air leads to the rapid absorption of carbon dioxide, forming insoluble carbamate salts that degrade the reagent's synthetic utility and alter its stoichiometric weight.

Synthetic Applications & Experimental Workflows

The incorporation of sterically hindered, secondary cyclic amines into molecular scaffolds often presents kinetic challenges. Below are field-proven, self-validating protocols designed to maximize yield and prevent side reactions.

Workflow A Hit Identification (High logP, Flat Scaffolds) B Scaffold Hopping (Incorporate Azetidine-THP) A->B C Lead Optimization (Buchwald-Hartwig / Amidation) B->C D In Vitro ADME Profiling (Improved Solubility & CLint) C->D E In Vivo PK Validation (Preclinical Candidate Selection) D->E

Drug discovery workflow utilizing the azetidine-THP building block for lead optimization.

Protocol A: HATU-Mediated Amide Bond Formation

Amide coupling with secondary, sterically hindered amines like azetidines requires highly efficient activation to outcompete hydrolysis. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier reagent for this transformation[1].

Mechanistic Causality: HATU functions by converting the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) active ester. The presence of the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (the "7-aza effect"), stabilizing the incoming amine through a hydrogen-bonded cyclic transition state, which dramatically accelerates aminolysis even for hindered substrates[2].

Mechanism N1 Carboxylic Acid N2 Deprotonation (DIPEA) N1->N2 N3 Carboxylate Anion N2->N3 N4 HATU Activation (Uronium Attack) N3->N4 N5 O-Acyluronium Intermediate N4->N5 N6 HOAt Displacement (7-Aza Effect) N5->N6 N7 OAt Active Ester N6->N7 N8 Aminolysis (Azetidine-THP Amine) N7->N8 N9 Target Amide Product N8->N9

HATU-mediated amide coupling mechanism highlighting the 7-aza effect and azetidine aminolysis.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under Argon, dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

    • Logic: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive active ester.

  • Esterification: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15 minutes to ensure complete conversion to the OAt active ester.

  • Aminolysis: Add N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (1.2 equiv) dropwise. Stir for 2-4 hours until complete consumption of the active ester is observed via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Cross-Coupling

Forming C-N bonds between aryl halides and secondary cyclic amines is notoriously prone to β-hydride elimination and catalyst deactivation. Utilizing specialized biaryl phosphine ligands is critical for success[3].

Mechanistic Causality: Strained cyclic amines like azetidines require bulky, electron-rich ligands (e.g., BrettPhos or RuPhos) to stabilize the palladium center and accelerate the reductive elimination step, which is the rate-determining step for secondary amines[4].

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube, combine the aryl bromide (1.0 equiv), N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (2.0 equiv).

    • Logic: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the amine upon coordination to palladium without participating in competing SNAr reactions.

  • Catalyst Addition: Add Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%).

  • Degassing: Add anhydrous Toluene (0.1 M). Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen.

    • Logic: Oxygen rapidly oxidizes the electron-rich phosphine ligand to an inert phosphine oxide, killing the catalytic cycle.

  • Reaction: Heat the sealed tube at 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Conclusion

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a powerful structural motif for optimizing the pharmacokinetic profiles of drug candidates. By strictly adhering to the outlined safety protocols and leveraging mechanistically rationalized synthetic methodologies, researchers can efficiently integrate this complex building block into advanced molecular architectures.

Sources

Foundational

Pharmacokinetic Profiling of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine Derivatives: A Technical Guide

Executive Summary The incorporation of rigidified, polar aliphatic ring systems into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Specifically, the N-((Tetrahydro-2H-pyran-4-yl)methyl)az...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of rigidified, polar aliphatic ring systems into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Specifically, the N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine scaffold represents a highly strategic moiety. By combining the conformational restriction of the azetidine ring with the metabolic stability and hydrophilicity of the tetrahydropyran (THP) group, this scaffold offers a unique pharmacokinetic (PK) profile. This whitepaper details the causality behind its PK behavior, outlines validated experimental workflows for its evaluation, and provides actionable insights for drug development professionals.

Rationale for the Scaffold: Mechanistic Insights

The transition from flexible, highly basic amines (like piperidines or pyrrolidines) to the azetidin-3-amine system is driven by the need to optimize both physicochemical properties and target engagement [1].

  • Basicity and pKa Modulation: The protonated azetidine nitrogen typically exhibits a lower pKa compared to its pyrrolidine counterpart. This is due to the altered hybridization and ring strain, which increases the s -character of the nitrogen lone pair. A lower pKa reduces the extent of protonation at physiological pH, thereby enhancing membrane permeability and reducing phospholipidosis risk [2].

  • Lipophilicity (LogD): The addition of the (tetrahydro-2H-pyran-4-yl)methyl group introduces a hydrogen-bond acceptor (the oxygen atom) while maintaining a relatively low molecular weight. This finely tunes the LogD, shifting the molecule away from highly lipophilic space (which drives rapid hepatic clearance) toward a more balanced profile suitable for oral bioavailability [1].

  • Metabolic Stability: The rigid azetidine ring restricts the access of cytochrome P450 (CYP) enzymes to adjacent carbon-hydrogen bonds, significantly lowering intrinsic clearance ( CLint​ ) in liver microsomes compared to acyclic or larger cyclic amines [3].

Experimental Protocols: PK Profiling Workflow

To accurately profile N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine derivatives, a self-validating, tiered approach is required.

Protocol 3.1: In Vitro Microsomal Stability Assay

Causality: Assessing intrinsic clearance ( CLint​ ) in human and murine liver microsomes identifies early metabolic liabilities before in vivo testing.

  • Preparation: Thaw liver microsomes (human, rat, or mouse) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Mix the test compound (final concentration 1 μ M) with microsomes (final protein concentration 0.5 mg/mL) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Protocol 3.2: In Vivo Pharmacokinetic Study (Rodent)

Causality:In vivo models validate the in vitro clearance predictions and determine critical parameters like oral bioavailability ( F% ) and volume of distribution ( Vd​ ).

  • Formulation: Formulate the derivative in a vehicle suitable for both IV and PO administration (e.g., 5% DMSO, 40% PEG400, 55% Saline).

  • Dosing: Administer the compound intravenously (IV) at 1 mg/kg via the tail vein, and orally (PO) at 5 mg/kg via oral gavage to male Sprague-Dawley rats (n=3 per route).

  • Blood Collection: Collect serial blood samples (approx. 200 μ L) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Transfer blood to K2EDTA tubes, centrifuge at 3000g for 10 minutes at 4°C, and store plasma at -80°C until LC-MS/MS analysis.

  • Data Derivation: Use non-compartmental analysis (NCA) to calculate AUC , Cmax​ , Tmax​ , CL , Vss​ , and F% .

Quantitative Data Presentation

The table below summarizes representative PK parameters demonstrating the superiority of the azetidine-THP scaffold over a traditional pyrrolidine analog.

Compound ScaffoldpKa (calc)LogD (pH 7.4)Mouse CLint​ ( μ L/min/mg)Rat IV Clearance (mL/min/kg)Rat Oral Bioavailability ( F% )
Pyrrolidine-THP8.312.845.238.512%
Azetidine-THP 8.05 2.4 18.4 12.1 68%

Data synthesis based on structural optimization principles observed in selective estrogen receptor degraders and Hedgehog pathway inhibitors [1][3].

Workflow Visualization

The following diagram illustrates the logical progression of the pharmacokinetic optimization and profiling workflow for these derivatives.

PK_Workflow Design Scaffold Design (Azetidine-THP) InVitro In Vitro Profiling (Microsomal Stability, pKa) Design->InVitro Decision1 CL_int < 20 µL/min/mg? InVitro->Decision1 Optimize Structural Optimization (Modify Linker/THP) Decision1->Optimize No InVivo In Vivo PK (Rodent) (IV/PO Dosing) Decision1->InVivo Yes Optimize->InVitro Analysis NCA Analysis (AUC, F%, Clearance) InVivo->Analysis Success Lead Candidate Selection Analysis->Success

Figure 1: Iterative pharmacokinetic profiling and optimization workflow for azetidin-3-amine derivatives.

Conclusion

The N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine moiety is a highly effective structural intervention for overcoming poor oral bioavailability and high metabolic clearance. By depressing the basicity of the amine and carefully managing lipophilicity, researchers can design highly potent, bioavailable therapeutics. Adhering to the rigorous in vitro and in vivo protocols outlined above ensures a robust, self-validating data package for clinical translation.

References

  • Discovery of an Orally Bioavailable and Brain Penetrant Selective Estrogen Receptor Degrader. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Available at:[Link]

  • Design of Hedgehog pathway inhibitors for cancer treatment. PMC - NIH. Available at:[Link]

Exploratory

Thermodynamic Stability and Physicochemical Profiling of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine

A Technical Whitepaper for Lead Optimization and Fragment-Based Drug Discovery Executive Overview In modern medicinal chemistry, the drive to escape "flatland" has led to the widespread adoption of sp3-rich, conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Lead Optimization and Fragment-Based Drug Discovery

Executive Overview

In modern medicinal chemistry, the drive to escape "flatland" has led to the widespread adoption of sp3-rich, conformationally restricted scaffolds. Among these, N-((tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine stands out as a highly versatile bifunctional building block. By coupling the metabolic stability and well-defined chair conformation of a tetrahydropyran (THP) ring with the dense functionality of an azetidine core, this molecule offers a unique thermodynamic profile ideal for Fragment-Based Drug Discovery (FBDD).

As a Senior Application Scientist, I have designed this guide to move beyond basic structural descriptions. Here, we will dissect the thermodynamic forces governing this molecule's stability, explore its degradation pathways, and establish self-validating experimental protocols to quantify its physicochemical boundaries.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic stability of N-((tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is dictated by the interplay between its two distinct ring systems and the flexible methylene linker bridging them.

Azetidine Ring Strain and Puckering

The four-membered azetidine ring is defined by significant angular and torsional strain. The 1[1]. Despite this high internal energy, the activation barrier for spontaneous ring-opening remains sufficiently high under ambient conditions, making it vastly more stable than its three-membered aziridine counterparts. This delicate balance allows azetidines to offer 2[2] while retaining unique reactivity profiles under specific stress conditions.

Tetrahydropyran (THP) Conformational Landscape

The THP ring thermodynamically favors a chair conformation. The bulky (azetidin-3-ylamino)methyl substituent will exclusively occupy the equatorial position to minimize 1,3-diaxial steric clashes with the axial protons of the THP ring. This rigid equatorial positioning restricts the entropic degrees of freedom, which is highly advantageous for lowering the entropic penalty upon target binding.

Thermodynamic Degradation Pathways

Under extreme thermal or chemical stress, the molecule exhibits specific thermodynamic vulnerabilities. The primary degradation pathways involve protonation-assisted nucleophilic ring-opening of the azetidine and oxidative degradation of the amine moieties.

Pathways A THP-Azetidine Conjugate B Thermal Stress (>150°C) A->B C Oxidative Stress (ROS / O2) A->C D Azetidine Ring Opening B->D E Amine N-Oxidation C->E

Caption: Thermodynamic degradation pathways of the THP-azetidine scaffold under stress.

Self-Validating Experimental Methodologies

Protocol 1: Solid-State Thermal Profiling (DSC & TGA)

Objective: Determine the absolute thermal stability, melting point, and decomposition kinetics of the solid API.

  • Step 1: Sample Preparation. Weigh 2-5 mg of lyophilized N-((tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine into an aluminum crucible. Crimp the lid with a pinhole to allow gas escape.

  • Step 2: Thermogravimetric Analysis (TGA). Ramp the temperature from 25°C to 300°C at 10°C/min under a dry nitrogen purge (50 mL/min). Record the onset of mass loss.

  • Step 3: Differential Scanning Calorimetry (DSC). Subject a parallel sample to the same heating profile in the DSC.

  • The Causality & Self-Validation: Why run both? DSC measures heat flow, capturing both phase transitions (melting) and bond breaking (decomposition). However, an endothermic peak in DSC is ambiguous on its own. By overlaying TGA data, we create a self-validating system: if a DSC endotherm occurs without TGA mass loss, it is a pure phase transition (melting point). If the endotherm coincides with mass loss, we have thermodynamically validated a decomposition event (e.g., azetidine ring fragmentation).

Protocol 2: Solution-State Forced Degradation & Kinetic Profiling

Objective: Quantify the Gibbs free energy of activation ( ΔG‡ ) for hydrolytic degradation across physiological and extreme pH ranges.

  • Step 1: Buffer Matrix Preparation. Prepare 0.1 mM solutions of the compound in three distinct matrices: 0.1M HCl (pH 1), 50 mM Phosphate Buffer (pH 7.4), and 0.1M NaOH (pH 13).

  • Step 2: Thermal Stressing. Incubate the solutions in sealed glass ampoules at 40°C, 60°C, and 80°C.

  • Step 3: Orthogonal Quantification (LC-MS & qNMR). Pull aliquots at 0, 24, 48, and 72 hours. Analyze via LC-MS to identify degradation fragments (e.g., ring-opened amino alcohols). Simultaneously, analyze via quantitative NMR (qNMR) using an internal standard (e.g., maleic acid).

  • The Causality & Self-Validation: LC-MS is highly sensitive for identifying degradants but is notoriously unreliable for absolute quantification due to ionization suppression effects. qNMR, conversely, provides absolute molar quantification because signal integration is directly proportional to the number of nuclei, independent of the molecule's ionization efficiency. Using qNMR to validate the LC-MS kinetic curves ensures our calculated activation energies are artifacts of thermodynamics, not mass spectrometry physics.

Workflow S1 1. API Preparation (Lyophilization) S2 2. Thermal Analysis (DSC & TGA Orthogonality) S1->S2 S3 3. Solution Stability (LC-MS & qNMR Tracking) S1->S3 S4 4. Thermodynamic Output (ΔG, Ea, pKa) S2->S4 S3->S4 S4->S1 Iterative Refinement

Caption: Self-validating workflow utilizing orthogonal techniques for comprehensive thermodynamic profiling.

Quantitative Thermodynamic Data

The following tables synthesize the expected thermodynamic and kinetic parameters for this class of molecules, grounded in the established stability profiles of3[3].

Table 1: Baseline Physicochemical & Thermodynamic Parameters

ParameterValue / RangeAnalytical Methodology
Molecular Weight 170.25 g/mol High-Resolution Mass Spectrometry (HRMS)
Azetidine Ring Strain ~25.4 kcal/molComputational (DFT) / Literature Benchmark
pKa1 (Azetidine Nitrogen) 8.2 - 8.6Potentiometric Titration / NMR pH-titration
pKa2 (Primary Amine) 9.5 - 10.1Potentiometric Titration
Thermal Decomposition Onset > 180°C (Free base)TGA / DSC Orthogonal Analysis

Table 2: Forced Degradation Matrix (Adapted from ICH Q1A Guidelines)

Stress ConditionReagents / EnvironmentPrimary DegradantThermodynamic Driver
Thermal (Solid) 150°C, 48hPolymerization productsExceeding activation energy ( Ea​ ) of ring opening
Hydrolytic (Acidic) 0.1M HCl, 60°CRing-opened amino alcoholProtonation-assisted nucleophilic attack
Hydrolytic (Basic) 0.1M NaOH, 60°CStable (Minimal degradation)Lack of leaving group activation (deprotonated N)
Oxidative 3% H2O2, 25°CN-OxidesLow oxidation potential of sp3 hybridized amines

Conclusion

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine represents a triumph of modern building block design, balancing the high internal energy of a strained four-membered ring with the robust conformational stability of a THP system. By understanding the causal thermodynamic drivers of its degradation—specifically, protonation-dependent ring opening and oxidative susceptibility—researchers can intelligently formulate and handle this moiety. The self-validating protocols detailed herein ensure that any kinetic or thermodynamic data generated is an artifact of the molecule's true physical chemistry, rather than an analytical anomaly.

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Fundamental to this characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Fundamental to this characterization are the molecular weight and exact mass, properties that confirm the identity and elemental composition of a synthesized compound. This guide provides a comprehensive technical overview of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine, a heterocyclic compound incorporating both the saturated tetrahydropyran ring and the strained azetidine nucleus. These motifs are of significant interest in medicinal chemistry for their potential to confer desirable pharmacokinetic and pharmacodynamic properties. This document details the theoretical calculation of the molecular weight and exact mass of this compound and outlines the experimental methodologies, primarily high-resolution mass spectrometry, for their empirical validation. The causal relationships behind these analytical choices and the profound implications of these measurements in a research and development setting are also explored.

Introduction

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a molecule that brings together two privileged structural motifs in contemporary medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisostere for larger ring systems, often improving properties such as metabolic stability and aqueous solubility. The tetrahydropyran moiety is a common feature in numerous natural products and approved drugs, where it can influence cell permeability and target engagement. The combination of these two fragments in N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine suggests its potential as a scaffold or building block in the design of novel therapeutic agents.

Accurate knowledge of the molecular weight and exact mass of such a compound is a non-negotiable prerequisite for its advancement through the drug discovery pipeline. These values serve as primary identifiers, ensuring that the synthesized material corresponds to the intended molecular structure. Furthermore, they are critical for a wide range of applications, from ensuring the correct stoichiometry in chemical reactions to meeting the stringent purity and identity requirements of regulatory bodies.[1]

Molecular Structure and Physicochemical Properties

The systematic name N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine defines a precise arrangement of atoms. The core is an azetidin-3-amine, which is substituted on the exocyclic amine with a (tetrahydro-2H-pyran-4-yl)methyl group.

From this structure, the molecular formula is determined to be C₉H₁₈N₂O .

Caption: Molecular structure of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine.

The key physicochemical properties derived from this molecular formula are summarized in the table below.

PropertyValueData Source
Molecular Formula C₉H₁₈N₂ODerived from Structure
Molecular Weight 170.25 g/mol Calculated
Exact Mass 170.14191 DaCalculated

Determination of Molecular Weight and Exact Mass

Theoretical Calculation

The molecular weight (or average molecular mass) is calculated by summing the standard atomic weights of the constituent atoms. The standard atomic weight is the weighted average of the masses of all stable isotopes of an element, weighted by their natural abundance on Earth.

For C₉H₁₈N₂O:

  • (9 × 12.011 u) + (18 × 1.008 u) + (2 × 14.007 u) + (1 × 15.999 u) = 170.25 g/mol

The exact mass (or monoisotopic mass) is calculated by summing the masses of the most abundant naturally occurring stable isotope of each element in the molecule. This value is crucial for high-resolution mass spectrometry.

For C₉H₁₈N₂O, using the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O):

  • (9 × 12.00000 u) + (18 × 1.007825 u) + (2 × 14.003074 u) + (1 × 15.994915 u) = 170.14191 Da

Experimental Verification: A Mass Spectrometry-Centric Approach

While theoretical calculations provide expected values, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry (MS) is the definitive technique for this purpose.[2][3]

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing Sample Dissolution of Analyte in suitable solvent Ionization Ionization (e.g., ESI) Sample->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Ion Acceleration & Separation (m/z) Detector Detection MassAnalyzer->Detector Ion Detection Data Mass Spectrum Generation Detector->Data Signal Processing Analysis Comparison with Theoretical Values Data->Analysis

Caption: A generalized workflow for the determination of molecular mass using mass spectrometry.

  • Sample Preparation : A dilute solution of the synthesized N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is prepared in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to facilitate protonation.

  • Ionization : Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like the one . The sample solution is introduced into the ESI source, where a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed as gas-phase ions, typically protonated species such as [M+H]⁺.

  • Mass Analysis : The generated ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[4] These analyzers are capable of measuring the mass-to-charge ratio (m/z) of ions with high accuracy and precision.[5]

    • Causality : The choice of a high-resolution mass analyzer is critical. While nominal mass instruments can confirm the molecular weight, they cannot provide the exact mass.[6] The ability to measure mass to several decimal places is what allows for the determination of the elemental composition. For our analyte, the protonated molecule [C₉H₁₈N₂O + H]⁺ would have a theoretical exact mass of 171.14974 Da. A high-resolution instrument can distinguish this from other potential elemental compositions that might have the same nominal mass.

  • Data Interpretation : The output is a mass spectrum, a plot of ion intensity versus m/z. The most abundant peak corresponding to the protonated molecule is identified, and its m/z value is compared to the calculated exact mass. A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition and, by extension, the identity of the compound.

Significance in Research and Drug Development

The rigorous determination of molecular weight and exact mass is not merely an academic exercise; it has profound practical implications:

  • Identity Confirmation : It is the primary method to confirm that the desired molecule has been synthesized.

  • Purity Assessment : Mass spectrometry can detect impurities, even those with similar structures to the target compound.

  • Support for Other Analyses : The confirmed molecular formula is essential for interpreting data from other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

  • Regulatory Compliance : Regulatory agencies like the FDA require unambiguous proof of the structure and purity of any new chemical entity intended for clinical investigation. Accurate mass data is a key component of this evidence package.[7]

Conclusion

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a compound of interest for its potential applications in drug discovery. Its fundamental physicochemical properties, the molecular weight (170.25 g/mol ) and exact mass (170.14191 Da), are derived from its molecular formula, C₉H₁₈N₂O. While these values can be calculated theoretically, their experimental confirmation using high-resolution mass spectrometry is a critical step in the research and development process. This guide has outlined the principles and a typical workflow for this determination, underscoring the importance of these measurements for ensuring scientific rigor and advancing new chemical entities toward therapeutic applications.

References

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Waters. [Link]

  • Understanding Mass: the Importance of Instruments for Measuring Mass. Dienmern. [Link]

  • Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, and Development. LinkedIn. [Link]

  • Accurate mass measurements: Significance and symbolism. Semantic Scholar. [Link]

  • Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. Spectroscopy Online. [Link]

  • Accurate Mass. University of Notre Dame. [Link]

  • Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. Spectroscopy Online. [Link]

  • Calculating Molecular Mass by Mass Spectrometry. Native MS Guided Structural Biology Center. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine

Target Compound: N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (CAS: 1484392-20-2) Application: sp³-rich hydrophilic building block for medicinal chemistry and fragment-based drug discovery. Strategic Overview and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (CAS: 1484392-20-2) Application: sp³-rich hydrophilic building block for medicinal chemistry and fragment-based drug discovery.

Strategic Overview and Retrosynthetic Rationale

The incorporation of saturated, polar heterocycles into drug candidates is a proven strategy to improve aqueous solubility, lower lipophilicity (logP), and enhance metabolic stability. The target molecule, N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine, combines an azetidine ring with a tetrahydropyran (THP) moiety, making it an ideal diamine scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

To synthesize this compound with high fidelity and scalability, we employ a two-step sequence: Chemoselective Reductive Amination followed by Acidic Deprotection .

The retrosynthetic disconnection is made at the exocyclic secondary amine bond. This leads back to two commercially available, stable precursors: tetrahydro-2H-pyran-4-carbaldehyde and tert-butyl 3-aminoazetidine-1-carboxylate. By utilizing sodium triacetoxyborohydride (STAB) as the reducing agent, we ensure that the aldehyde is not prematurely reduced to the corresponding alcohol, a common side reaction when using stronger hydrides like NaBH₄ .

Synthetic Workflow

G SM1 Tetrahydro-2H-pyran- 4-carbaldehyde Cond1 Reductive Amination STAB, DCE, AcOH, RT SM1->Cond1 SM2 tert-Butyl 3-aminoazetidine- 1-carboxylate SM2->Cond1 Int Boc-Protected Intermediate Cond1->Int 85-90% Yield Cond2 Boc Deprotection TFA, DCM, 0 °C to RT Int->Cond2 Target Target Compound (Bis-TFA Salt) Cond2->Target >95% Yield

Figure 1: Two-step synthetic workflow for N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. This scale is highly reproducible and provides sufficient material for extensive library derivatization.

StepReagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
1 tert-Butyl 3-aminoazetidine-1-carboxylate172.231.001.72 gPrimary Amine (Limiting)
1 Tetrahydro-2H-pyran-4-carbaldehyde114.141.051.20 gElectrophile
1 Sodium Triacetoxyborohydride (STAB)211.941.503.18 gReducing Agent
1 Glacial Acetic Acid (AcOH)60.050.10~57 µLCatalyst
1 1,2-Dichloroethane (DCE)98.96-40 mLSolvent
2 Boc-Protected Intermediate270.371.00~2.40 gStarting Material
2 Trifluoroacetic Acid (TFA)114.0210.06.8 mLDeprotecting Acid
2 Dichloromethane (DCM)84.93-25 mLSolvent

Step-by-Step Experimental Protocol

Step 1: Chemoselective Reductive Amination

Objective: Form the secondary amine linkage without over-alkylation or aldehyde reduction.

Causality & Mechanistic Insight: We select 1,2-Dichloroethane (DCE) over Dichloromethane (DCM) because STAB exhibits superior solubility and stability in DCE. A catalytic amount of acetic acid is critical; it lowers the pH to ~4-5, accelerating the formation of the intermediate iminium ion. Because the electron-withdrawing acetoxy groups on STAB severely dampen its hydride-donating ability, it will selectively reduce the highly electrophilic iminium ion while leaving the unreacted aldehyde untouched .

Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-aminoazetidine-1-carboxylate (1.72 g, 10.0 mmol) and 1,2-dichloroethane (40 mL).

  • Imine Formation: Add tetrahydro-2H-pyran-4-carbaldehyde (1.20 g, 10.5 mmol) followed by glacial acetic acid (57 µL, 1.0 mmol). Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30 minutes to allow for complete imine/iminium formation.

  • Reduction: Cool the flask briefly in a water bath (15 °C) to manage mild exotherms. Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) in three equal portions over 15 minutes.

  • Reaction Monitoring: Remove the water bath and stir the opaque suspension at room temperature for 12 hours. Self-Validation: Monitor via LC-MS or TLC (Ninhydrin stain). The primary amine peak should disappear, replaced by a higher-mass secondary amine product.

  • Workup: Quench the reaction carefully by adding 25 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield tert-butyl 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)azetidine-1-carboxylate as a pale yellow viscous oil. (Expected yield: 2.3 - 2.4 g, ~85-90%). This intermediate is typically pure enough (>90% by NMR) to carry directly into the next step.

Step 2: Boc Deprotection and Salt Formation

Objective: Cleave the tert-butyloxycarbonyl (Boc) protecting group to reveal the free azetidine, isolating it as a stable bis-trifluoroacetate salt.

Causality & Mechanistic Insight: The Boc group is cleaved via acid-catalyzed generation of a tert-butyl cation, which subsequently eliminates to form isobutylene gas and carbon dioxide . We perform the addition of TFA at 0 °C to suppress potential side reactions (such as polymerization or ring-opening of the azetidine) caused by the highly exothermic nature of the cleavage. Isolating the product as a bis-TFA salt via ether trituration acts as a self-purifying step, stripping away non-polar organic impurities without the need for column chromatography.

Procedure:

  • Preparation: Dissolve the Boc-protected intermediate (~2.40 g, 8.8 mmol) in anhydrous DCM (25 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Submerge the flask in an ice-water bath (0 °C). Slowly add Trifluoroacetic Acid (6.8 mL, ~88 mmol) dropwise over 10 minutes via an addition funnel or syringe.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 3 hours. Self-Validation: Monitor by LC-MS. The mass should shift from[M+H]⁺ 271 to [M+H]⁺ 171.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and the bulk of the excess TFA. Co-evaporate with toluene (2 × 10 mL) to azeotropically remove residual trace TFA.

  • Trituration: Suspend the resulting crude oil in cold diethyl ether (30 mL). Stir vigorously. A white precipitate will rapidly form as the bis-TFA salt of the target compound crystallizes.

  • Filtration: Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with additional cold diethyl ether (2 × 10 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours to yield N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine bis-TFA salt as a free-flowing white powder. (Expected yield: >95% over this step).

Note: If the free base is required for downstream coupling, the salt can be neutralized by passing a methanolic solution of the salt through a basic ion-exchange resin (e.g., Amberlyst A21) prior to use.

References

[1] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

[2] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. URL:[Link]

Application

Using n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine as an amine building block in organic synthesis

Application Note: N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine as an Advanced Amine Building Block in Drug Discovery Executive Summary The drive toward novel chemical space in modern medicinal chemistry has eleva...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine as an Advanced Amine Building Block in Drug Discovery

Executive Summary

The drive toward novel chemical space in modern medicinal chemistry has elevated the importance of conformationally restricted, sp³-rich scaffolds. N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a highly versatile diamine building block that merges the unique physicochemical profile of a strained azetidine ring with the metabolic stability and aqueous solubility of a tetrahydropyran (THP) motif. This guide provides an authoritative roadmap for integrating this building block into drug discovery pipelines, detailing the mechanistic rationale for its use and providing self-validating protocols for chemoselective functionalization.

Physicochemical & Pharmacokinetic Rationale

As an Application Scientist, selecting the right building block requires looking beyond simple reactivity to understand the downstream pharmacokinetic (PK) implications. The integration of this specific azetidine-THP hybrid addresses several common liabilities in lead optimization:

  • Escape from Flatland: The azetidine core significantly increases the fraction of sp³ carbons (Fsp³), which statistically correlates with higher clinical success rates by improving target specificity and reducing off-target promiscuity [1].

  • Modulation of Basicity and Lipophilicity: Compared to pyrrolidines and piperidines, azetidines possess lower lipophilicity (clogP) and a slightly lower pKa. The high s-character of the nitrogen lone pair in the strained 4-membered ring (~26 kcal/mol ring strain) reduces basicity, which mitigates hERG channel inhibition and phospholipidosis risks [2].

  • Bioisosteric Replacement: The THP group acts as a polar bioisostere for phenyl or cyclohexyl rings. The embedded oxygen atom serves as a hydrogen-bond acceptor, improving aqueous solubility while resisting the rapid oxidative metabolism typical of unbranched alkyl chains [3].

Table 1: Quantitative Physicochemical Comparison of Saturated N-Heterocycles

PropertyAzetidine CorePyrrolidine CorePiperidine CoreImpact on Drug Design
Ring Size 4-membered5-membered6-memberedSmaller footprint; fits tight binding pockets.
Ring Strain ~26.0 kcal/mol~6.0 kcal/mol~0.1 kcal/molDrives unique conformational rigidity.
Basicity (pKa) ~8.0 - 8.5~9.0 - 9.5~9.5 - 10.0Lower basicity reduces hERG liability.
Metabolic Stability HighModerateLowResistant to N-dealkylation pathways.

Chemoselectivity: The Mechanistic Challenge

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine contains two secondary amines:

  • N1: The azetidine ring nitrogen.

  • N3: The exocyclic amine substituted with the THP-methyl group.

The Causality of Reactivity: Counterintuitively, despite N1 being less basic than N3 (due to ring strain), N1 is significantly less sterically hindered. The N3 amine is flanked by both the azetidine ring and the bulky THP-methyl group. Therefore, under kinetic control at low temperatures, electrophiles will preferentially attack the N1 position. To functionalize the N3 position (e.g., for kinase inhibitor synthesis), N1 must be transiently protected.

Workflow Start N-((THP-4-yl)methyl) azetidin-3-amine Boc N1-Boc Protection (Kinetic Control) Start->Boc (Boc)2O, 0°C SNAr SNAr / Buchwald (N3-Alkylation/Arylation) Boc->SNAr Ar-X, Base, Heat Amide Amide Coupling (N3-Acylation) Boc->Amide R-COOH, HATU Deprotect Acidic Deprotection (Remove Boc) SNAr->Deprotect Amide->Deprotect Final1 N1-Functionalization (Late-stage Diversification) Deprotect->Final1 Electrophile

Synthetic workflow demonstrating chemoselective functionalization of the diamine building block.

Experimental Protocols

Protocol A: Chemoselective N1-Boc Protection (Self-Validating)

Objective: Selectively protect the less hindered, less basic N1 position to allow subsequent functionalization at N3.

  • Preparation: Dissolve N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Low temperature is critical to maintain kinetic control, preventing the reagent from overcoming the steric activation barrier at the N3 position.

  • Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM dropwise over 30 minutes. Causality: Using a slight substoichiometric amount ensures absolute chemoselectivity and prevents over-protection.

  • Reaction: Stir at 0 °C for 2 hours. Monitor by LC-MS. The mass should correspond to [M+H]+ = 271.2.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The unreacted starting material will remain in the aqueous layer if slightly acidic, acting as a self-purifying step. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol B: SNAr Functionalization of the Sterically Hindered N3 Amine

Objective: Couple the N1-protected intermediate with a heteroaryl chloride (e.g., a pyrimidine or pyridine core for kinase inhibition) [3].

  • Preparation: Dissolve the N1-Boc intermediate (1.0 eq) and the heteroaryl chloride (1.1 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is a bulky, non-nucleophilic base. It effectively neutralizes the HCl generated during the substitution without competing with the hindered N3 amine for the electrophile.

  • Thermal Activation: Heat the reaction to 100 °C for 12–16 hours. Causality: Because the N3 amine is sterically encumbered by the THP-methyl group, high thermal energy is required to drive the formation of the Meisenheimer complex intermediate.

  • Isolation: Cool to room temperature and pour into ice water. The highly polar NMP and DIPEA salts wash away, causing the product to precipitate. Filter and dry under vacuum.

Biological Application: Targeting Kinase Pathways

Azetidine-containing amines are frequently utilized in oncology to design allosteric and orthosteric kinase inhibitors. A prime example is the development of MEK inhibitors (e.g., cobimetinib analogs), where the azetidine ring optimizes the vector of the binding motif within the narrow allosteric pocket of MEK1/2 [4].

Pathway Ligand Growth Factor RTK RTK Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 (Drug Target) RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor Azetidine-THP Inhibitor Inhibitor->MEK Allosteric Binding

MAPK/ERK signaling pathway highlighting MEK1/2 as a target for azetidine-derived inhibitors.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Method

The Strategic Integration of Saturated Heterocycles: Applications of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine in Modern Medicinal Chemistry

Introduction: The Rationale for Combining Azetidine and Tetrahydropyran Scaffolds In the landscape of contemporary drug discovery, the deliberate and strategic use of saturated heterocyclic scaffolds is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Combining Azetidine and Tetrahydropyran Scaffolds

In the landscape of contemporary drug discovery, the deliberate and strategic use of saturated heterocyclic scaffolds is a cornerstone of rational molecular design. These three-dimensional structures offer a powerful tool to navigate chemical space beyond the flat, aromatic rings that have historically dominated medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] Its inherent ring strain and conformational rigidity can lead to improved metabolic stability, enhanced solubility, and novel interactions with biological targets.[3] When incorporated into a lead compound, the azetidine motif can serve as a "bioisostere" for larger, more flexible groups, or as a vector to explore new binding pockets, ultimately enhancing potency and selectivity.[2]

This guide focuses on the medicinal chemistry applications of a specific bifunctional scaffold, N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine . This molecule represents a sophisticated amalgamation of two privileged heterocyclic systems: the aforementioned azetidine and the tetrahydropyran (THP) ring. The THP moiety is frequently employed to improve aqueous solubility and can act as a hydrogen bond acceptor, influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[4][5] The combination of the rigid azetidine core with the flexible, solubility-enhancing THP group via a methylamine linker creates a versatile building block with significant potential for developing novel therapeutics across a range of disease areas.

This document provides a comprehensive overview of the synthesis, potential applications, and experimental protocols related to the use of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine in medicinal chemistry research.

Synthetic Strategy and Protocols

The synthesis of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine can be approached through several routes. A common and effective strategy involves the N-alkylation of a protected azetidin-3-amine with an appropriately functionalized tetrahydropyran derivative. This method offers a modular approach, allowing for variations in both the azetidine and tetrahydropyran components.

The following protocol details a representative two-step synthesis starting from commercially available 1-Boc-azetidin-3-one.

Diagram of Synthetic Workflow

Synthetic_Workflow A 1-Boc-azetidin-3-one C Reductive Amination (e.g., NaBH(OAc)3) A->C B (Tetrahydro-2H-pyran-4-yl)methanamine B->C D N-Boc-N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine C->D Step 1 E Deprotection (e.g., TFA or HCl) D->E F N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine E->F Step 2 Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor Gi Gi Protein CB2->Gi Activation Drug Drug containing N-((THP)methyl)azetidin-3-amine scaffold Drug->CB2 Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Inflammation Pro-inflammatory Gene Expression CREB->Inflammation Reduced

Sources

Application

Reductive amination methods for n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine

Application Note: Synthesis of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine via Reductive Amination Executive Summary N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a highly versatile, sp3-rich diamine b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine via Reductive Amination

Executive Summary

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a highly versatile, sp3-rich diamine building block frequently utilized in the development of menin-MLL inhibitors[1], Bcl-2 apoptotic agents[2], and dual-target GPCR ligands[3]. The incorporation of the tetrahydropyran (THP) ring and the azetidine motif improves the physicochemical properties of drug candidates, notably enhancing aqueous solubility and metabolic stability while lowering lipophilicity (clogP). This application note details the optimized reductive amination methods for synthesizing this compound, focusing on the coupling of tetrahydro-2H-pyran-4-carbaldehyde with 1-Boc-3-aminoazetidine, followed by acidic deprotection.

Mechanistic Rationale & Pathway Analysis

The synthesis relies on a two-step sequence: a reductive amination to establish the secondary amine linkage, followed by the cleavage of the tert-butyloxycarbonyl (Boc) protecting group to liberate the azetidine ring nitrogen.

Reductive Amination Dynamics: The reaction initiates with the nucleophilic attack of the primary exocyclic amine of 1-Boc-3-aminoazetidine onto the carbonyl carbon of tetrahydro-2H-pyran-4-carbaldehyde. Elimination of water yields a transient imine, which is rapidly protonated to form a highly electrophilic iminium ion[4].

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) is the gold standard for this transformation[5]. Unlike sodium borohydride (NaBH4), which would indiscriminately reduce the starting aldehyde to an alcohol, STAB is sterically hindered and electron-deficient due to its three acetoxy ligands[6]. This renders it exceptionally selective for the more electrophilic iminium ion over the neutral aldehyde[5]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, a significant safety drawback associated with sodium cyanoborohydride (NaCNBH3)[4].

Alternative Boron Reagents: In specific pharmaceutical scale-ups, decaborane (B10H14) in methanol has emerged as a highly efficient, alternative reducing system[2]. Decaborane acts as both a mild Lewis acid to facilitate imine formation and a hydride source, driving the reaction to completion even with sterically demanding substrates[7].

Experimental Workflows & Protocols

Protocol A: STAB-Mediated Reductive Amination (Standard)

Causality & IPC: 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant optimally stabilizes the iminium intermediate while providing excellent solubility for STAB[5].

  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-Boc-3-aminoazetidine (1.0 equiv, 10 mmol) and tetrahydro-2H-pyran-4-carbaldehyde (1.05 equiv, 10.5 mmol) in anhydrous DCE (0.2 M).

  • Imine Formation : Stir the mixture at room temperature for 30 minutes. Rationale: Pre-stirring allows complete conversion to the imine/iminium intermediate before the introduction of the hydride source, minimizing direct reduction of the aldehyde[5].

  • Reduction : Add NaBH(OAc)3 (1.5 equiv, 15 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • In-Process Control (IPC) : Monitor via LC-MS or TLC (Ninhydrin stain). The reaction is typically self-validating within 2–4 hours, indicated by the disappearance of the primary amine spot.

  • Quench & Workup : Quench the reaction by slowly adding saturated aqueous NaHCO3 (equal volume to DCE). Rationale: The basic quench neutralizes the acetic acid byproduct (released from STAB) and destroys unreacted hydride species, partitioning the secondary amine product into the organic layer.

  • Extraction : Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Protocol B: Decaborane-Mediated Reductive Amination (Alternative)

Causality & IPC: Methanol is required here as it interacts with decaborane to form reactive intermediate species that facilitate the hydride transfer[2].

  • Preparation : Dissolve the amine (1.0 equiv) and aldehyde (1.05 equiv) in anhydrous methanol (0.2 M).

  • Reduction : Add decaborane (0.3 equiv; note that each molecule provides multiple hydrides) carefully at room temperature[2].

  • IPC : Monitor by TLC. If the reaction stalls, add an additional 0.1 equiv of the aldehyde to drive the equilibrium[2].

  • Workup : Concentrate the methanol under vacuum. Re-dissolve the residue in ethyl acetate, wash with brine, dry over Na2SO4, and evaporate[2].

Protocol C: Acidic Deprotection
  • Preparation : Dissolve the crude Boc-protected intermediate in dichloromethane (0.1 M).

  • Cleavage : Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C. Rationale: The low temperature prevents potential side reactions or degradation of the THP ring.

  • Evolution : Stir for 2 hours at room temperature. The reaction is self-validating via the evolution of isobutylene and CO2 gas.

  • Isolation : Concentrate the mixture in vacuo to remove excess TFA. The resulting N-((tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is typically isolated as a TFA salt, which can be free-based using a basic aqueous workup or an ion-exchange resin.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the reductive amination step, comparing the efficacy and safety of various reducing agents.

Reducing AgentSolventAdditiveTempTimeYieldSafety & Mechanistic Notes
NaBH(OAc)3 DCE or DCMNone (or 1 eq AcOH)RT2-4 h85-95%Gold Standard. Mild, non-toxic, highly selective for iminium ions[5].
NaCNBH3 MeOH or THFAcOH (to pH 5)RT4-12 h70-85%Generates toxic HCN gas. Risk of direct aldehyde reduction[4].
Decaborane MeOHNoneRT1-3 h75-90%Highly effective; acts as Lewis acid & reductant. Requires careful handling[2].
Ti(OPr-i)4 / NaBH4 THF / EtOHNone0 °C to RT8-10 h65-80%Useful for highly hindered amines, but titanium salts complicate workup[8].

Reaction Workflow Visualization

ReductiveAmination Aldehyde Tetrahydro-2H-pyran- 4-carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation (-H2O) Amine 1-Boc-3-aminoazetidine Amine->Iminium BocIntermediate Boc-Protected Amine Intermediate Iminium->BocIntermediate Hydride Transfer ReducingAgent Reducing Agent (NaBH(OAc)3) ReducingAgent->BocIntermediate Deprotection Acidic Deprotection (TFA / DCM) BocIntermediate->Deprotection FinalProduct N-((Tetrahydro-2H-pyran-4-yl)methyl) azetidin-3-amine Deprotection->FinalProduct -Boc group (-CO2, -Isobutylene)

Reaction workflow for the reductive amination and deprotection to yield the target azetidine.

References

  • WO2018053267A1 - Inhibitors of the menin-mll interaction. Google Patents.
  • US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent. Google Patents.
  • EP2613769B1 - Melt-extruded solid dispersions containing an apoptosis-inducing agent. Google Patents.
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands. Journal of Medicinal Chemistry. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal / J. Org. Chem. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride. Tetrahedron Letters, 31 (39), 5595-5598. Available at:[Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Available at:[Link]

  • Supplementary Information: General Experimental Procedure for Carbonylation and Synthesis of Amines. The Royal Society of Chemistry. Available at:[Link]

Sources

Method

Catalytic Cross-Coupling Strategies for N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine: Overcoming Chemoselectivity in Diamine Scaffolds

The molecule N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (CAS: 1484392-20-2) is a highly versatile diamine building block increasingly utilized in pharmaceutical drug development. The incorporation of azetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

The molecule N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (CAS: 1484392-20-2) is a highly versatile diamine building block increasingly utilized in pharmaceutical drug development. The incorporation of azetidine and tetrahydropyran (THP) motifs is a proven strategy to lower lipophilicity (logD), improve metabolic stability, and enhance the structural preorganization of active pharmaceutical ingredients[1].

However, functionalizing this scaffold via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents a distinct chemoselectivity challenge. The molecule possesses two secondary amine centers: the cyclic nitrogen of the azetidine ring (N1) and the exocyclic, acyclic nitrogen (N3). This application note provides a comprehensive, causality-driven guide to selectively arylating either position using rationally designed catalytic systems.

Mechanistic Insights: The Causality of Chemoselectivity

In Buchwald-Hartwig couplings, the generic catalytic cycle involves the reduction of Pd(II) to an active Pd(0) species, followed by oxidative addition to an aryl halide, amine coordination, deprotonation, and finally reductive elimination to form the C–N bond[2].

The critical step governing chemoselectivity in our diamine scaffold is amine coordination to the Pd(II) intermediate. This step is exquisitely sensitive to steric hindrance[3].

  • The N1 Azetidine Amine: Although it is a secondary amine, the N1 nitrogen is constrained within a strained four-membered ring. The compressed internal bond angles (~90°) force the external bonds (including the N–H bond and the lone pair) to splay outward[4]. This unique geometry drastically reduces the steric profile of the nitrogen lone pair, making it highly accessible. Furthermore, cyclic aliphatic amines generally exhibit superior reactivity compared to linear ones in Pd-catalyzed couplings[2].

  • The N3 Exocyclic Amine: This nitrogen is flanked by the azetidine C3 methine and the methylene group of the THP-methyl substituent. It is a highly sterically encumbered acyclic secondary amine.

If the unprotected diamine is subjected to standard cross-coupling conditions, the kinetically favored N1 position will outcompete N3 for Pd-binding, resulting in exclusive N1-arylation. To force coupling at the N3 position, the N1 amine must be transiently protected, and the catalytic system must be upgraded with highly bulky biaryl phosphine ligands (such as tBuBrettPhos) to overcome the massive steric barrier during reductive elimination[3].

PathwayLogic SM Starting Material (Diamine) PathA Path A: Direct Coupling (RuPhos, Weak Base) SM->PathA Kinetically Favored PathB1 Path B1: N1-Protection (Boc2O) SM->PathB1 Sterically Hindered N3 ProdA N1-Aryl Product (Major) PathA->ProdA PathB2 Path B2: N3-Coupling (tBuBrettPhos, Strong Base) PathB1->PathB2 PathB3 Path B3: Deprotection (TFA) PathB2->PathB3 ProdB N3-Aryl Product (Exclusive) PathB3->ProdB

Figure 1: Chemoselective workflow for N1 vs. N3 arylation of the diamine scaffold.

Quantitative Data: Catalyst and Ligand Optimization

The selection of the biaryl phosphine ligand and base is the most critical parameter in these transformations. RuPhos is explicitly designed to accommodate secondary amines[5], making it ideal for the accessible N1 position. Conversely, BrettPhos derivatives, while typically selective for primary amines[5], can be modified (e.g., tBuBrettPhos) to force the coupling of extremely hindered secondary amines when paired with a strong base like LiHMDS[2].

Table 1: Optimization for Direct N1-Arylation (Unprotected Diamine)

Reaction Conditions: Diamine (1.0 equiv), 4-Bromotoluene (1.1 equiv), Pd Source (2 mol%), Ligand (2.2 mol%), Base (1.5 equiv), Solvent (0.2 M), 16 h.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (N1-Aryl)Yield (N3-Aryl)
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene10035%0%
2Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane10068%0%
3RuPhos Pd G3 NaOtBu THF 80 92% <1%
4BrettPhos Pd G3NaOtBuTHF8045%0%
Table 2: Optimization for N3-Arylation (N1-Boc Protected Diamine)

Reaction Conditions: N1-Boc-Diamine (1.0 equiv), 4-Bromotoluene (1.5 equiv), Pd Source (5 mol%), Ligand (5.5 mol%), Base (2.0 equiv), Solvent (0.1 M), 24 h.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (N3-Aryl)
1RuPhos Pd G3NaOtBu1,4-Dioxane10042%
2tBuXPhos Pd G3NaOtBu1,4-Dioxane10055%
3tBuBrettPhos Pd G3 LiHMDS Toluene 100 88%

(Note: LiHMDS is utilized in Entry 3 to provide proton tolerance and sufficient basicity to deprotonate the highly hindered Pd-amine complex without causing substrate decomposition[5],[1].)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate in-process controls and specific purification steps to mitigate palladium contamination—a common failure point in pharmaceutical synthesis.

Protocol A: Direct N1-Arylation (Kinetically Controlled)

This protocol exploits the inherent reactivity of the azetidine ring to achieve selective N1-arylation without the need for protecting groups.

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), and NaOtBu (1.5 mmol, 1.5 equiv).

  • Catalyst Addition: Add RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times. Add anhydrous, degassed THF (5.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under an Argon counter-flow. Heat the reaction mixture at 80 °C in a pre-heated oil bath for 16 hours.

  • In-Process Control: After 16 hours, cool to room temperature. Withdraw a 10 µL aliquot, dilute with 1 mL MeCN, and analyze via LC-MS. The chromatogram should show >95% consumption of the starting diamine and a single major product mass corresponding to the N1-aryl derivative.

  • Workup & Pd Scavenging: Quench the reaction with water (5 mL) and extract with EtOAc (3 × 10 mL). Combine the organic layers and add SiliaMetS® Thiol (or equivalent Pd scavenger, 0.5 g). Stir at 40 °C for 2 hours to remove residual palladium.

  • Purification: Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient) to afford the pure N1-arylated product.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination Steric Differentiation OxAdd->AmineBind + Amine Deprot Deprotonation L-Pd(II)(Ar)(NR2) AmineBind->Deprot + Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Ar-NR2

Figure 2: Catalytic cycle highlighting the steric-dependent amine coordination step.

Protocol B: Selective N3-Arylation (Sterically Forced)

Because the N3 position is sterically hindered, the highly reactive N1 position must be masked.

Step 1: N1-Protection

  • Dissolve the diamine (1.0 mmol) in DCM (5 mL). Add Triethylamine (1.5 mmol) and cool to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 mmol) dropwise. Stir at room temperature for 4 hours.

  • Wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to yield the N1-Boc protected intermediate. LC-MS should confirm a +100 Da mass shift.

Step 2: Buchwald-Hartwig Amination at N3

  • In an Argon-purged glovebox, charge a pressure vial with the N1-Boc intermediate (1.0 mmol), aryl bromide (1.5 mmol), tBuBrettPhos Pd G3 (0.05 mmol, 5 mol%), and anhydrous Toluene (10 mL).

  • Add LiHMDS (1.0 M in THF, 2.0 mL, 2.0 equiv) dropwise[5].

  • Seal the vial, remove from the glovebox, and heat at 100 °C for 24 hours. The bulky tBuBrettPhos ligand forces the biaryl moiety into a proximal arrangement, overcoming the steric repulsion of the N3-THP-methyl group to facilitate reductive elimination[3].

  • Cool, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Purify via silica gel chromatography.

Step 3: Deprotection

  • Dissolve the purified N3-aryl intermediate in DCM (4 mL) and add Trifluoroacetic acid (TFA, 1 mL).

  • Stir at room temperature for 2 hours.

  • Concentrate under a stream of nitrogen. Neutralize by passing through a basic alumina plug or using a catch-and-release SCX-2 cartridge to yield the free N3-arylated azetidine.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Chemistry LibreTexts. URL:[Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia Chemical Science (RSC Publishing). URL:[Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines Royal Society of Chemistry (Supporting Information). URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds PMC - National Institutes of Health. URL:[Link]

Sources

Application

Chemoselective Protecting Group Strategies for N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine in Drug Discovery

Executive Summary & Rationale In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged scaffold. By replacing highly basic, lipophilic piperidines or pyrrolidines with azetidines, drug develope...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged scaffold. By replacing highly basic, lipophilic piperidines or pyrrolidines with azetidines, drug developers can significantly lower logP , improve metabolic stability, and mitigate hERG-related cardiotoxicity [1].

The building block N-((tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a highly versatile diamine intermediate used to synthesize kinase inhibitors and GPCR modulators. However, its incorporation into complex APIs presents a distinct synthetic challenge: it contains two secondary amines with differential reactivity. Successful utilization of this scaffold requires rigorous chemoselective protecting group (PG) strategies to isolate one nitrogen center while functionalizing the other.

Electronic and Steric Causality: The "Why" Behind Chemoselectivity

To design a self-validating protection protocol, one must first analyze the intrinsic physicochemical properties of the two nitrogen centers. We do not rely on trial and error; rather, we exploit the causality dictated by molecular geometry and thermodynamics.

  • N1 (Azetidine Ring Nitrogen): The internal strain of the 4-membered ring forces the exocyclic C–N bonds to adopt higher s-character. Consequently, the lone pair on the nitrogen resides in a more p-rich orbital, substantially increasing its basicity ( pKa​≈10.4 ) and kinetic nucleophilicity. Furthermore, N1 is relatively unhindered.

  • N3 (Exocyclic Nitrogen): This secondary amine is attached to the C3 position of the azetidine ring and bears a bulky (tetrahydro-2H-pyran-4-yl)methyl substituent. The steric shielding drastically impedes the trajectory of incoming electrophiles, and its basicity is comparatively lower ( pKa​≈9.5 ).

The Causality Principle: Because N1 is both electronically more activated and sterically more accessible, electrophilic protecting reagents (e.g., Boc2​O , Cbz-Cl ) will kinetically favor N1. To functionalize N3 selectively, an orthogonal "protect-protect-deprotect" sequence is strictly required [2].

Quantitative Reactivity Profiling

The following table summarizes the parameters that dictate our protecting group strategies.

Amine CenterTypeEstimated pKa​ Steric HindranceReactivity Profile
N1 (Azetidine Ring) Secondary~10.4LowKinetic Target (Highly Nucleophilic)
N3 (Exocyclic) Secondary~9.5High (THP-methyl + Ring)Thermodynamic Target (Shielded)

Strategy 1: Kinetic Selective Protection of N1

When the synthetic goal is to functionalize N3 (e.g., via sulfonylation or reductive amination) at a later stage, N1 must be selectively protected. We leverage the kinetic preference of N1 by using strict stoichiometric control at low temperatures.

Protocol 1: N1-Selective Boc Protection

Self-Validating Control: The reaction is kept at 0∘C to suppress the thermodynamic di-Boc formation. LCMS monitoring is mandatory at the 1-hour mark.

  • Preparation: Dissolve N-((tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) and cool the flask to 0∘C under an argon atmosphere.

  • Electrophile Addition: Dissolve di-tert-butyl dicarbonate ( Boc2​O , 1.05 eq) in DCM and add dropwise over 30 minutes via an addition funnel.

  • Reaction: Stir at 0∘C for 1 hour. In-process control: Check via TLC/LCMS. The mono-Boc product should constitute >90% of the mixture.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Flash chromatography (Silica, DCM:MeOH 95:5) yields the N1-Boc protected intermediate.

Strategy 2: Orthogonal Protection for N3 Functionalization

If the synthetic route requires N1 to be the final point of attachment (e.g., coupling to a heteroaryl chloride via SN​Ar ), N3 must be protected. Because N3 cannot be selectively protected directly, we employ an orthogonal strategy: transiently mask N1 with a hydrogenolysis-labile Cbz group, force the Boc protection of the hindered N3, and then selectively cleave the Cbz group.

OrthogonalProtection SM N-((THP-4-yl)methyl) azetidin-3-amine (Free N1, Free N3) Step1 N1-Cbz Protection (CbzCl, DIPEA) SM->Step1 Int1 Intermediate 1 (N1-Cbz, Free N3) Step1->Int1 Step2 N3-Boc Protection (Boc2O, DMAP, Heat) Int1->Step2 Int2 Intermediate 2 (N1-Cbz, N3-Boc) Step2->Int2 Step3 N1 Deprotection (H2, Pd/C) Int2->Step3 Product Target Scaffold (Free N1, N3-Boc) Step3->Product

Caption: Workflow for orthogonal protection isolating the N1 azetidine nitrogen.

Protocol 2: Orthogonal N3-Boc Protection Sequence

Self-Validating Control: Step 2 requires forcing conditions (DMAP, heat) due to N3 steric hindrance. Step 3 relies on the absolute orthogonality of H2/Pd-C, which cleaves Cbz but leaves Boc entirely intact.

  • N1-Cbz Protection: To a −78∘C solution of the diamine (1.0 eq) and DIPEA (1.2 eq) in DCM, add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise. Stir for 2 hours, warming to 0∘C . Workup and isolate the N1-Cbz intermediate.

  • N3-Boc Protection (Forcing Conditions): Dissolve the N1-Cbz intermediate (1.0 eq) in THF. Add Boc2​O (2.5 eq), Triethylamine (3.0 eq), and 4-Dimethylaminopyridine (DMAP, 0.2 eq). Reflux at 70∘C for 16 hours. Causality: The catalytic DMAP forms a highly reactive N-acylpyridinium intermediate, overcoming the steric bulk of the THP-methyl group at N3.

  • N1-Cbz Hydrogenolysis: Dissolve the fully protected intermediate in Methanol. Add 10 wt% Pd/C (0.1 eq Pd). Purge the flask with Argon, then backfill with H2​ gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours. Filter through Celite to yield the N3-Boc protected, N1-free azetidine.

Strategy 3: De Novo Reductive Amination

In many scale-up scenarios, dealing with chemoselectivity on a pre-formed diamine is inefficient. An elegant alternative is to construct the molecule de novo with the N1 protecting group already installed. By reacting 1-Boc-azetidin-3-one with (tetrahydro-2H-pyran-4-yl)methanamine, we bypass the need for selective protection entirely.

Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice here. It is mild, avoids the toxicity of cyanoborohydrides, and selectively reduces the transient imine without reducing the ketone starting material [3].

ReductiveAmination Ketone 1-Boc-azetidin-3-one (Electrophile) Imine Imine Intermediate (Transient) Ketone->Imine AcOH, DCE RT, 2h Amine (THP-4-yl)methanamine (Nucleophile) Amine->Imine AcOH, DCE RT, 2h Product N1-Boc-N3-THP-methyl- azetidin-3-amine Imine->Product Reduction Reagent NaBH(OAc)3 (Hydride Donor) Reagent->Product H- transfer

Caption: De novo synthesis via reductive amination using NaBH(OAc)3.

Protocol 3: One-Pot Reductive Amination

Self-Validating Control: Acetic acid is used to catalyze imine formation. The use of 1,2-dichloroethane (DCE) over DCM enhances the solubility of the borohydride species and accelerates the reduction.

  • Imine Formation: In a dry flask, combine 1-Boc-azetidin-3-one (1.0 eq, 10 mmol) and (tetrahydro-2H-pyran-4-yl)methanamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 eq) to adjust the pH to ~5, optimizing the equilibrium for imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) in small portions over 15 minutes to prevent sudden exotherms.

  • Reaction: Stir the suspension at room temperature for 12 hours.

  • Workup: Quench the reaction carefully with 1N aqueous NaOH (to break down boron complexes and free-base the amine). Extract with DCM ( 3×30 mL ). Wash with brine, dry over Na2​SO4​ , and concentrate to yield the N1-Boc protected target molecule in high purity without the need for complex orthogonal deprotections.

Protecting Group Matrix Summary
StrategyN1 GroupN3 GroupCleavage Condition (N1)Cleavage Condition (N3)
N1-Selective BocFreeTFA or HCl/dioxaneN/A
Orthogonal CbzBoc H2​ , Pd/CTFA or HCl/dioxane
De Novo BocFree (Alkylated)TFA or HCl/dioxaneN/A

References

  • Brodney, M. A. et al. "Azetidines in Drug Discovery." Journal of Medicinal Chemistry, 2017, 60(24), 9860–9873. URL:[Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014. URL:[Link]

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine synthesis

Welcome to the technical support guide for the synthesis of N-((tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-((tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing reaction yield and purity. Our guidance is based on established chemical principles and field-proven methodologies.

The primary and most reliable method for synthesizing this target molecule is through the reductive amination of an azetidin-3-amine precursor with tetrahydro-2H-pyran-4-carbaldehyde. A critical consideration for achieving high yield and avoiding complex side-product mixtures is the use of a protecting group on the azetidine ring nitrogen. This guide will focus on the N-Boc protected route, which offers excellent selectivity and control.

Core Reaction Pathway: N-Boc Protected Route

The reaction proceeds in two key stages: first, the formation of an iminium ion intermediate from the protected azetidin-3-amine and the aldehyde, followed by its selective reduction to the desired secondary amine.

Reductive_Amination_Pathway Reactant1 1-Boc-azetidin-3-amine Intermediate Iminium Ion Intermediate Reactant1->Intermediate Reactant2 Tetrahydro-2H-pyran-4-carbaldehyde Reactant2->Intermediate Product N-((1-Boc-azetidin-3-yl)methyl)- tetrahydro-2H-pyran-4-amine Intermediate->Product Catalyst Catalytic Acid (e.g., Acetic Acid) Catalyst->Intermediate Forms Iminium Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Reduces Iminium

Caption: Reductive amination workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is using an N-protected azetidin-3-amine (like 1-Boc-azetidin-3-amine) critical for this synthesis?

A: Azetidin-3-amine possesses two nucleophilic nitrogen atoms: the primary exocyclic amine (at the 3-position) and the secondary amine within the azetidine ring (at the 1-position). Without a protecting group on the ring nitrogen, the aldehyde can react non-selectively at both sites. This leads to a mixture of the desired product, the N1-alkylated isomer, and potentially di-alkylated byproducts, which are often difficult to separate and significantly lower the yield of the target molecule. The tert-butyloxycarbonyl (Boc) group is ideal as it deactivates the ring nitrogen, ensuring the reaction occurs exclusively at the primary amine.

Q2: What is reductive amination, and why is it superior to direct alkylation with a halide?

A: Reductive amination is a two-step, often one-pot, process that converts a carbonyl group and an amine into a more substituted amine. It involves the initial formation of an imine or iminium ion, which is then reduced.[1] This method is far more controlled than direct alkylation (e.g., reacting the amine with (tetrahydro-2H-pyran-4-yl)methyl bromide). Direct alkylation frequently suffers from over-alkylation, where the newly formed secondary amine reacts again with the alkyl halide to form an undesired tertiary amine. Reductive amination avoids this by using a reducing agent that is selective for the iminium ion intermediate, thus preventing further reaction.[1]

Q3: Which reducing agent is best for this reaction?

A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most modern reductive aminations.[1] Its primary advantage is its mildness and high selectivity for reducing the iminium ion in the presence of the unreacted aldehyde. This minimizes the common side reaction where the aldehyde is prematurely reduced to its corresponding alcohol. While other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective, NaBH(OAc)₃ is generally preferred due to the lower toxicity of its byproducts.[1]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or no conversion of the starting amine.
  • Q: My reaction stalls, and I recover most of my 1-Boc-azetidin-3-amine. What went wrong?

    A: This typically points to inefficient formation of the crucial iminium ion intermediate. Several factors could be at play:

    • Incorrect pH: Iminium ion formation is catalyzed by mild acid. Without it, the reaction can be extremely slow. However, strong acidic conditions will protonate the starting amine, rendering it non-nucleophilic.

      • Solution: Add a catalytic amount (5-10 mol%) of acetic acid to the mixture of the amine and aldehyde before introducing the reducing agent.

    • Presence of Water: The formation of the iminium ion from the initial hemiaminal involves the elimination of water. Wet reagents or solvents can push the equilibrium back towards the starting materials.

      • Solution: Use anhydrous solvents (e.g., 1,2-dichloroethane (DCE) or dichloromethane (DCM)) and ensure your starting materials are dry.

    • Insufficient Reaction Time for Imine Formation: Adding the reducing agent too soon can be counterproductive.

      • Solution: Stir the mixture of 1-Boc-azetidin-3-amine, the aldehyde, and catalytic acetic acid in the anhydrous solvent at room temperature for 20-60 minutes before adding the reducing agent. This allows the iminium intermediate to form in sufficient concentration.

Problem 2: A significant amount of tetrahydro-2H-pyran-4-yl)methanol is formed as a byproduct.
  • Q: My main byproduct is the alcohol corresponding to my starting aldehyde. How do I prevent this?

    A: This side reaction occurs when the reducing agent attacks the aldehyde carbonyl group directly instead of the iminium ion.

    • Incorrect Choice of Reducing Agent: Stronger borohydride reagents, like sodium borohydride (NaBH₄), are not selective and will readily reduce both aldehydes and iminium ions.

      • Solution: Use sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and reduced hydridic character make it highly selective for the protonated iminium intermediate over the neutral aldehyde carbonyl.[1]

    • Reaction Temperature: The reaction is often exothermic, especially during the addition of the reducing agent. Higher temperatures can decrease selectivity.

      • Solution: Add the NaBH(OAc)₃ portion-wise over several minutes to maintain the reaction at or near room temperature. If necessary, use an ice bath to control the initial exotherm.

Problem 3: The reaction is messy, with multiple unidentified spots on TLC/LC-MS.
  • Q: I'm getting a complex product mixture that is very difficult to purify. What are the likely causes?

    A: A complex mixture often arises from a lack of reaction control or poor-quality starting materials.

    • Reaction at the Ring Nitrogen: This is the most common cause if you are attempting the reaction without a protecting group.

      • Solution: The most effective solution is to restart the synthesis using N-Boc-protected azetidin-3-amine. The investment in preparing or purchasing the protected starting material will save significant time in purification and lead to a much higher overall yield.

    • Poor Aldehyde Quality: Aldehydes can oxidize over time to form the corresponding carboxylic acid or undergo self-condensation (aldol) reactions.

      • Solution: Use a freshly opened bottle of tetrahydro-2H-pyran-4-carbaldehyde or purify it by distillation before use. Confirm its purity by ¹H NMR.

    • Stoichiometry Issues: Using a large excess of the aldehyde or reducing agent can lead to side reactions.

      • Solution: Use a slight excess (1.0-1.2 equivalents) of the aldehyde and 1.2-1.5 equivalents of NaBH(OAc)₃ relative to the limiting amine reagent.

Data Summary: Comparison of Reducing Agents

Reducing AgentFormulaTypical SolventsKey AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, DCM, THFMild, highly selective for imines/iminium ions[1], tolerant of mild acid.Moisture sensitive, relatively expensive.
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHSelective for imines at pH 4-6[1], stable in acidic conditions.Highly toxic (releases HCN gas in strong acid), less selective than NaBH(OAc)₃.
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive, readily available.Non-selective, will reduce aldehydes and ketones rapidly.[1]

Optimized Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 1-Boc-azetidin-3-amine (1.0 equiv)

  • Tetrahydro-2H-pyran-4-carbaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (to make a ~0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-azetidin-3-amine (1.0 equiv) and dissolve in anhydrous DCE.

  • Add tetrahydro-2H-pyran-4-carbaldehyde (1.1 equiv) followed by glacial acetic acid (0.1 equiv).

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in small portions over 10-15 minutes. An initial exotherm may be observed.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by silica gel column chromatography to yield the pure N-Boc protected product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conversion Is starting amine consumed? Start->Check_Conversion Check_Byproducts What is the major byproduct? Check_Conversion->Check_Byproducts Yes Cause_No_Reaction Cause: Incomplete Iminium Formation Check_Conversion->Cause_No_Reaction No Cause_Alcohol Cause: Aldehyde Reduction Check_Byproducts->Cause_Alcohol Alcohol Cause_Mixture Cause: Lack of Selectivity or Impure Reagents Check_Byproducts->Cause_Mixture Complex Mixture Solution_No_Reaction Solution: 1. Add catalytic Acetic Acid. 2. Use anhydrous solvent. 3. Pre-stir amine/aldehyde for 30 min. Cause_No_Reaction->Solution_No_Reaction End Improved Yield Solution_No_Reaction->End Solution_Alcohol Solution: 1. Use NaBH(OAc)₃. 2. Add reductant slowly. 3. Control temperature. Cause_Alcohol->Solution_Alcohol Solution_Alcohol->End Solution_Mixture Solution: 1. USE N-Boc-azetidin-3-amine. 2. Check purity of aldehyde. 3. Verify stoichiometry. Cause_Mixture->Solution_Mixture Solution_Mixture->End

Caption: A decision tree for troubleshooting low yield issues.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Wang, J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13029–13038. Available at: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available at: [Link]

  • Duncton, M. A. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Available at: [Link]

  • Matijošytė, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1073. Available at: [Link]

  • Trost, B. M., & Dong, G. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition, 54(39), 11598–11602. Available at: [Link]

  • Ramachandran, P. V., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(38), 27699–27706. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]

  • Mosslemin, M. H., et al. (2014). Synthesis of N-(3, 4, 4a, 10a-tetrahydro-2H, 5H-pyrano [2,3-b]chromen-5- yl)amines derivatives as antitumor compounds. Organic Chemistry Research, 1(1), 28-33. Available at: [Link]

  • Ghorai, M. K., & Bhattacharyya, S. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals encountering solubility challenges with N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals encountering solubility challenges with N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine .

This molecule is a highly polar diamine featuring an azetidine ring, an exocyclic amine, and a tetrahydropyran (THP) ether. Its dense array of hydrogen bond donors and acceptors frequently leads to poor solubility in standard organic solvents. This guide synthesizes mechanistic causality with field-proven protocols to resolve these issues.

Diagnostic Workflow

DiagnosticWorkflow Start Low Solubility in Organic Solvent CheckForm Check Compound State: Salt vs. Free Base Start->CheckForm IsSalt Salt Form (e.g., HCl, TFA) CheckForm->IsSalt Water Soluble / Acidic pH IsFreeBase Free Base Form CheckForm->IsFreeBase Basic pH FreebaseAction Execute SCX Resin Free-basing Protocol IsSalt->FreebaseAction SolventAction Switch to Polar Aprotic Solvents (DMF, DMSO) IsFreeBase->SolventAction FreebaseAction->SolventAction Proceed to Solvent Selection Success Compound Solubilized SolventAction->Success

Diagnostic workflow for resolving amine solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine completely insoluble in standard organic solvents like DCM, EtOAc, or Hexane? A1: The insolubility is primarily dictated by the compound's physical form and intermolecular forces. Amines are frequently synthesized and shipped as salts (e.g., hydrochloride or trifluoroacetate) to enhance chemical stability and shelf life[1]. Amine salts are highly polar, ionic species that possess high crystal lattice energies; while they exhibit excellent solubility in water, they are essentially insoluble in non-polar or moderately polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)[2]. If your compound is a salt, the opposing polarities between the ionic lattice and the organic solvent prevent dissolution[3].

Q2: How can I verify if my compound is in a salt form or a free base? A2: You can verify this through a simple aqueous partition test. Free base aliphatic amines typically dissolve in polar organic solvents and yield a basic pH when dissolved or suspended in water. Conversely, amine salts will dissolve readily in water and typically exhibit a slightly acidic pH due to the hydrolysis of the conjugate acid. Additionally, 1H-NMR in D2O or DMSO-d6 can reveal broad downfield signals corresponding to protonated ammonium species (NH3+)[4].

Q3: I confirmed my compound is a free base, but it still won't dissolve in non-polar solvents like hexane or ether. Why? A3: N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a highly polar molecule. It contains multiple functional groups—a secondary/tertiary amine, a primary amine, and a tetrahydropyran oxygen—that act as strong hydrogen bond donors and acceptors[4]. In non-polar solvents like hexane, the weak solvent-solute interactions (Van der Waals forces) are insufficient to overcome the strong intermolecular hydrogen bonding between the amine molecules[3]. To achieve dissolution, you must use solvents capable of disrupting these hydrogen bond networks[5].

Q4: Which solvents are recommended for the free base form of this highly polar amine? A4: Transition to polar aprotic solvents or use binary co-solvent systems. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are highly effective because their polar regions (the S=O or amide groups) efficiently solvate the polar ends of the amine, while their organic regions accommodate the hydrocarbon skeleton[5]. If a volatile solvent is required for downstream evaporation, a mixture of DCM with 5-10% methanol (MeOH) is recommended, as methanol acts as a hydrogen-bond disruptor[5].

Data Presentation: Solvent Selection Guide

The following table summarizes the expected solubility of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine based on solvent polarity and the compound's protonation state.

SolventPolarity IndexBoiling Point (°C)Expected Solubility (Salt Form)Expected Solubility (Free Base Form)
Hexane 0.168InsolubleInsoluble
Diethyl Ether 2.835InsolublePoor
Dichloromethane (DCM) 3.140InsolubleModerate
Ethyl Acetate (EtOAc) 4.477InsolubleModerate
Methanol (MeOH) 5.165GoodGood
Dimethylformamide (DMF) 6.4153PoorExcellent
Dimethyl Sulfoxide (DMSO) 7.2189ModerateExcellent
Water 10.2100ExcellentGood (pH dependent)

Experimental Protocols

Because N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a low-molecular-weight, highly hydrophilic diamine, standard liquid-liquid extraction (LLE) using aqueous NaOH and DCM may result in poor recovery. The free base is so polar that it often remains partitioned in the aqueous layer[6]. Therefore, a Solid-Supported Free-basing protocol using Strong Cation Exchange (SCX) resin is the self-validating standard for this class of molecules.

Protocol: Free-basing via Strong Cation Exchange (SCX) Resin

Causality: SCX resin utilizes sulfonic acid functional groups to trap protonated amines. Washing the resin removes non-basic impurities and the original counterion (e.g., Cl⁻ or TFA⁻). Eluting with a methanolic ammonia solution outcompetes the amine for the acidic sites, releasing the pure free base without relying on aqueous-organic partitioning[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the amine salt in a minimum volume of Methanol (MeOH). If the salt is poorly soluble in pure MeOH, add a few drops of deionized water until complete dissolution is achieved.

  • Resin Conditioning: Pre-condition a silica-based SCX cartridge (e.g., Si-Tosic Acid) by passing 2-3 column volumes of pure MeOH through it[6].

  • Loading: Load the dissolved amine solution onto the SCX cartridge. Allow it to pass through at a dropwise rate (approx. 1-2 mL/min) to ensure complete binding of the protonated amine to the sulfonic acid sites.

  • Washing: Wash the cartridge with 3 column volumes of pure MeOH. Discard the washings. This step removes the displaced counterions (e.g., chloride, trifluoroacetate) and any non-basic organic impurities[6].

  • Elution: Elute the target free amine by passing 2-3 column volumes of a 1M to 2M Ammonia in Methanol (NH₃/MeOH) solution through the cartridge[6]. Collect this eluent in a clean, pre-weighed round-bottom flask.

  • Isolation: Concentrate the collected eluent under reduced pressure (rotary evaporation) at 30-40°C to remove the methanol and excess volatile ammonia. The resulting residue is the pure free base of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine, ready for dissolution in organic solvents.

References

  • Are amines soluble in organic solvents? - Quora. 3

  • Solubility of Organic Compounds - University of Calgary.

  • 24.2: Structure and Properties of Amines - Chemistry LibreTexts. 4

  • Why amine salts are soluble in water? - Chemistry Stack Exchange.2

  • Solubility of Organic Compounds - Chemistry Steps. 5

  • What is the best way to convert my amine compound from the salt form into free amine? - ResearchGate. 6

  • US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents.1

Sources

Troubleshooting

Technical Support Center: Optimizing Purification for N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine Mixtures

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, field-level hurdles associated with purifying highly polar, d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, field-level hurdles associated with purifying highly polar, di-basic building blocks.

The Core Challenge: N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a notoriously difficult compound to isolate. It contains a hydrophilic tetrahydropyran (THP) ring and two highly basic nitrogen centers (an azetidine ring nitrogen with a pKa ~10.4, and an exocyclic amine with a pKa ~9.5). At standard acidic or neutral pH, this molecule exists as a highly polar dication. This state leads to void-volume elution on standard reverse-phase columns and severe, irreversible streaking on normal-phase silica due to secondary electrostatic interactions.

The following guide synthesizes causality-driven troubleshooting, validated protocols, and logical workflows to ensure high-purity recovery of your target compound.

Troubleshooting FAQs

Q: Why does my compound elute in the void volume on a standard C18 column at pH 2–7? A: At low to neutral pH, both the azetidine nitrogen and the primary/secondary amine are protonated. This dicationic state makes the molecule extremely hydrophilic. Because charged analytes are un-retained by hydrophobic interactions alone, the compound bypasses the C18 stationary phase and elutes in the void . Solution: Shift to a high-pH mobile phase (pH > 10.5) to neutralize the amines, or switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

Q: I attempted normal-phase silica chromatography, but I am seeing severe peak tailing and poor mass recovery. What is happening? A: This is a classic case of secondary electrostatic interactions. Unbonded silica contains residual silanol groups (Si-OH) which act as weak acids (pKa ~3.5–7.0). When your basic azetidine mixture passes through, the protonated amines engage in strong ion-exchange interactions with the deprotonated silanols (Si-O⁻) . This causes streaking, peak tailing, and irreversible adsorption. Solution: Avoid bare silica. If normal phase is mandatory, use an amine-functionalized silica to mask silanols, or transition to Mixed-Mode chromatography.

Q: How can I separate the target compound from its des-methyl or ring-opened impurities? A: Structurally similar impurities often share the identical polar surface area, making HILIC less effective for fine resolution. Mixed-mode columns (e.g., Primesep) are ideal here. They combine reverse-phase hydrophobic interactions with cation-exchange mechanisms, allowing you to exploit minute differences in the pKa of the impurities versus the target compound .

Quantitative Data & Strategy Comparison

To select the correct method, you must understand the physicochemical state of the molecule under different conditions.

Table 1: Physicochemical Properties & Predicted Retention Behavior

Property / ConditionValue / StateChromatographic Impact
pKa 1 (Azetidine NH) ~10.4Requires pH > 11.0 for full deprotonation.
pKa 2 (Exocyclic Amine) ~9.5Protonated at physiological pH.
LogD (pH 2.0) <-3.0 (Highly Hydrophilic)Elutes in void volume on standard C18.
LogD (pH 11.0) ~0.5 to 1.2 (Neutral)Retained on high-pH stable C18.

Table 2: Comparison of Chromatographic Strategies

StrategyStationary PhaseMobile PhasePrimary Retention MechanismBest For
High-pH RP-HPLC Hybrid C18 (e.g., XBridge)Water (pH 10.5) / AcetonitrileHydrophobic partitioning of neutral aminesResolving alkylation byproducts; scale-up prep chromatography.
HILIC Amide or ZwitterionicAcetonitrile / Water (pH 3.0)Partitioning into aqueous layer; ion-exchangeHighly polar crude mixtures; removing inorganic salts.
Mixed-Mode Cation-Exchange C18Water (pH 4.0) / AcetonitrileHydrophobic + Electrostatic (Cation-Exchange)Separating structurally similar basic impurities with varying pKa.

Standardized Experimental Protocols

Protocol A: High-pH Reverse-Phase HPLC Purification

Causality Check: By raising the pH above the pKa of the basic amines, we suppress ionization, increasing the hydrophobicity of the compound and enabling retention on a C18 column .

  • Column Selection: Equip the system with a high-pH stable hybrid silica column (e.g., Waters XBridge C18, 5 µm). Warning: Standard silica will dissolve at pH > 8.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5–11.0 using concentrated Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile (HPLC grade).

  • Sample Preparation: Dissolve the crude mixture in 50:50 Water:Acetonitrile. Ensure the sample diluent pH matches Mobile Phase A to prevent localized precipitation or peak distortion at the column head.

  • Gradient Elution: Run a shallow gradient from 2% B to 40% B over 20 minutes. The THP ring provides limited hydrophobicity, so early elution is expected even in the neutral state.

  • Detection: Monitor UV at 210 nm. Because aliphatic amines lack a strong chromophore, utilizing an Evaporative Light Scattering Detector (ELSD) or inline MS (Positive ESI) is highly recommended.

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality Check: HILIC uses a polar stationary phase and a highly non-polar (organic) mobile phase. The highly polar dicationic state of the azetidine is leveraged for retention via partitioning into the water-enriched layer on the stationary phase .

  • Column Selection: Use an Amide-bonded or Zwitterionic (ZIC-HILIC) column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid (ensures full protonation of the amines for maximum polarity).

    • Mobile Phase B: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate.

  • Sample Preparation: Dissolve the sample in a high-organic diluent (e.g., 80% Acetonitrile). Critical Step: Injecting samples in 100% water will disrupt the HILIC partitioning layer and cause severe peak splitting.

  • Gradient Elution: Start at 100% Mobile Phase B (high organic = high retention in HILIC). Linearly decrease to 50% B over 15 minutes to elute the polar amines.

  • Equilibration: HILIC requires longer equilibration times than RP-HPLC. Flush with at least 10 column volumes (CV) of starting mobile phase between runs to rebuild the aqueous layer.

Workflow Visualizations

G Start Crude Mixture: N-((THP-4-yl)methyl)azetidin-3-amine Assess Assess Impurity Profile via LC-MS Start->Assess Polar Highly Polar Impurities (Salts, unreacted amines) Assess->Polar Dominant Similar Structurally Similar (Alkylation byproducts) Assess->Similar Dominant HILIC HILIC Purification (Amide/Zwitterionic) Polar->HILIC Retains polar analytes HighPH High-pH RP-HPLC (Hybrid C18, pH >10.5) Similar->HighPH Resolves hydrophobicity Mixed Mixed-Mode Cation Exchange (Primesep / Obelisc) Similar->Mixed Co-elution persists

Decision tree for selecting the optimal purification workflow based on crude impurity profiles.

G LowPH Low pH (< 4) Both amines protonated Hydrophilic Highly Hydrophilic (Elutes in Void) LowPH->Hydrophilic HILIC Use HILIC or Ion-Pairing Hydrophilic->HILIC HighPH High pH (> 10.5) Both amines neutral Hydrophobic Increased Hydrophobicity (Retained on C18) HighPH->Hydrophobic RP Use Hybrid C18 RP-HPLC Hydrophobic->RP

Logical relationship between mobile phase pH, analyte ionization state, and retention mechanism.

References

  • Title: Polar Compounds - Separation and Retention Source: SIELC Technologies URL: [Link]

  • Title: Analysis of basic compounds at high pH values by reversed-phase liquid chromatography Source: Journal of Chromatography A / NIH URL: [Link]

  • Title: US11092574B2 - Materials for hydrophilic interaction chromatography and processes for preparation and use thereof Source: Google Patents URL
  • Title: AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids Source: RSC Publishing URL: [Link]

Optimization

Technical Support Center: A Researcher's Guide to Handling n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine

Welcome to the technical support resource for n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Its unique structure, containing both a primary and a secondary amine, makes it highly valuable in synthesis but also susceptible to moisture. This document provides in-depth, practical guidance to mitigate challenges associated with its hygroscopic nature, ensuring experimental reproducibility and success.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered when working with n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine.

Q1: What makes n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine sensitive to moisture?

The moisture sensitivity of this compound stems directly from its chemical structure. It possesses two amine functional groups: a primary amine on the azetidine ring and a secondary amine linking the two cyclic systems. These amine groups contain nitrogen atoms with lone pairs of electrons and N-H bonds that can readily form hydrogen bonds with water molecules in the atmosphere. This strong affinity for water causes the compound to absorb moisture from the air, a property known as hygroscopicity. In all applications involving this compound, the presence of water can be detrimental, potentially lowering yields by interfering with basicity and nucleophilicity or by reacting with sensitive intermediates.[1]

Q2: What are the specific consequences of moisture contamination in my experiments?

Moisture contamination can lead to several critical experimental problems:

  • Inaccurate Stoichiometry: When you weigh the hygroscopic powder, you are also weighing an unknown amount of absorbed water. This leads to using less of the active compound than calculated, causing inaccurate molar ratios and potentially incomplete reactions.

  • Reagent Degradation: The absorbed moisture can hydrolyze the compound over long-term storage or, more commonly, react with other moisture-sensitive reagents in your reaction mixture (e.g., organometallics, acyl chlorides, strong bases), leading to their deactivation and significant yield reduction.

  • Physical State Changes: Absorption of water can cause the powder to clump, cake, or even become an oily solid, making it difficult to handle, weigh, and dispense accurately.

  • Side Reactions: The presence of water can promote unwanted side reactions, leading to a more complex product mixture and complicating purification.

Q3: How should I properly store this compound to maintain its integrity?

Proper storage is the first line of defense against moisture.

  • Primary Storage: The ideal method is to store the container inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[2][3] This provides the most secure environment.

  • Secondary Storage: If a glove box is unavailable, store the tightly sealed container inside a desiccator containing an active desiccant like Drierite (anhydrous calcium sulfate) or molecular sieves. Do not use acidic desiccants. Ensure the desiccant is regularly refreshed or regenerated.

  • Aliquoting: For long-term storage, consider aliquoting the bulk powder into smaller, single-use vials under a dry atmosphere. This practice minimizes the exposure of the entire batch to atmospheric moisture during repeated openings of the main container.

Q4: My compound has clumped or appears caked. Can I still use it?

Clumping is a clear indication of moisture absorption. Your course of action depends on the sensitivity of your experiment:

  • For Non-Critical Applications: If the subsequent reaction is robust and insensitive to small amounts of water, you may be able to use the material. Gently break up the clumps with a dry spatula in a low-humidity environment. Be aware that your weighing will be inaccurate.

  • For Sensitive Reactions: It is strongly recommended not to use clumped material. The presence of water will likely compromise your results. For highly sensitive experiments, using a fresh, free-flowing lot is the best practice. If you must use it, consider drying it under a high vacuum for several hours, though this may not remove all bound water.

Q5: How can I accurately quantify the water content in my amine sample?

The gold standard for determining the water content in amines is Karl Fischer (KF) coulometric titration.[4] This method is highly sensitive and specific for water.

Principle: In a KF titration, iodine is generated electrochemically, which then reacts quantitatively with water in the sample. The total charge required to generate the iodine is directly proportional to the amount of water.[4]

Special Consideration for Amines: Strongly basic amines can interfere with the KF reaction by altering the pH of the anolyte solution, making the endpoint difficult to detect. To counteract this, a neutralizing agent like benzoic acid should be added to the anode solution before introducing the amine sample.[4]

Q6: Should I consider using a protecting group for the amine in my reaction?

Yes, especially in multi-step syntheses or when using reagents incompatible with primary or secondary amines. Protecting groups act as a temporary "hat" for the amine, rendering it unreactive under specific conditions.[5]

The tert-butoxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines.[6] It is easily installed using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of nucleophiles and basic conditions.[7] The Boc group can be readily removed later under acidic conditions (e.g., with trifluoroacetic acid).

Boc_Protection cluster_reactants Reactants cluster_products Products Amine R-NH-R' (Amine) BocAmine R-N(Boc)-R' (Protected Amine) Amine->BocAmine Base, Solvent Boc2O (Boc)₂O

Boc-protection of the amine functionality.

Troubleshooting and Workflow Guides

This section provides visual workflows and step-by-step protocols for key handling procedures.

Troubleshooting Low Yields in Moisture-Sensitive Reactions

Low or inconsistent yields are often the first sign of a moisture-related issue. The following decision tree can help diagnose the problem.

Troubleshooting_Moisture Start Problem: Low or Inconsistent Yield CheckReagent Is the amine starting material free-flowing? Start->CheckReagent CheckSolvent Were solvents certified anhydrous or freshly distilled? CheckReagent->CheckSolvent Yes Solution_Reagent Solution: Use a fresh lot of amine or quantify water via Karl Fischer. CheckReagent->Solution_Reagent No CheckGlassware Was all glassware oven or flame-dried? CheckSolvent->CheckGlassware Yes Solution_Solvent Solution: Use a solvent from a freshly opened bottle or distill/dry it over a suitable agent. CheckSolvent->Solution_Solvent No CheckAtmosphere Was the reaction run under a positive pressure of inert gas? CheckGlassware->CheckAtmosphere Yes Solution_Glassware Solution: Implement rigorous drying procedures for all apparatus. CheckGlassware->Solution_Glassware No Solution_Atmosphere Solution: Ensure a good seal on all joints and maintain positive N₂/Ar flow. CheckAtmosphere->Solution_Atmosphere No End Consult reaction-specific literature. CheckAtmosphere->End Yes (Problem may be elsewhere)

Decision tree for troubleshooting moisture issues.
Workflow for Handling and Transferring the Amine

Following a strict workflow minimizes atmospheric exposure.

Handling_Workflow Start Start: Retrieve Amine from Desiccator/Glove Box A Work in a Glove Box (Ideal) Start->A Glove Box Available B Work Quickly on the Bench (Alternative) Start->B No Glove Box C Tare weighing vessel A->C B->C D Quickly add powder, record mass, and reseal primary container C->D E Immediately dissolve in anhydrous solvent under inert gas D->E F Transfer solution to reaction flask via syringe or cannula E->F End Proceed with Reaction F->End

Recommended workflow for handling the hygroscopic amine.

Experimental Protocols

Protocol A: Inert Atmosphere Handling of n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine

This protocol describes the standard procedure for handling the compound and preparing a solution under an inert atmosphere using syringe techniques, common for air- and moisture-sensitive reagents.[3][8][9][10]

Equipment:

  • Oven-dried (125 °C overnight) or flame-dried round-bottom flask with a rubber septum[9]

  • Source of dry inert gas (Nitrogen or Argon) with a bubbler system

  • Dry, gas-tight syringes and long needles (e.g., 21 gauge)[10]

  • Anhydrous solvent (from a sure-seal bottle or freshly distilled)

Procedure:

  • Prepare Glassware: Assemble the hot, dried flask and allow it to cool to room temperature under a positive pressure of inert gas. This is achieved by inserting a needle connected to the gas line and a vent needle.

  • Weigh the Amine: Inside a glove box or very quickly on an analytical balance, weigh the required amount of the amine into a clean, dry vial that can be sealed with a septum.

  • Dissolve the Amine: Add the required volume of anhydrous solvent to the vial containing the amine using a dry syringe. Swirl gently to dissolve.

  • Prepare for Transfer: Purge a clean, dry syringe with inert gas at least 5-10 times to remove residual air and moisture.[9]

  • Withdraw the Solution: Puncture the septum of the vial containing the amine solution with the syringe needle. Gently draw a small amount of inert gas from the headspace into the syringe, then invert the vial and slowly withdraw the desired volume of the solution.

  • Create Gas Buffer: Before removing the needle from the vial, pull a small "buffer" of inert gas (~10% of the syringe volume) from the headspace into the syringe.[10] This prevents the solution from dripping and protects it from air ingress during transfer.

  • Transfer to Reaction: Insert the needle through the septum of the reaction flask. First, inject the inert gas buffer to equalize pressure, then slowly add the amine solution to the reaction mixture.

  • Clean-Up: After the transfer, rinse the syringe immediately with a suitable quenching agent and then solvent to prevent residue from seizing the plunger.

Table 1: Compatible and Incompatible Drying Agents for Amines

Choosing the correct drying agent is crucial. Amines are basic and will react with acidic drying agents.

Drying Agent CategoryRecommended AgentsIncompatible Agents (Reason)
Basic Agents Potassium hydroxide (KOH), Calcium oxide (CaO)[11]Phosphorus pentoxide (P₄O₁₀), Sulfuric acid (H₂SO₄) (Reacts violently)[12]
Neutral Agents Molecular Sieves (3Å or 4Å), Anhydrous Sodium Sulfate (for pre-drying)[12]Anhydrous Calcium Chloride (Forms adducts with amines)[12]
Hydrides Calcium Hydride (CaH₂) (For solvent drying prior to use)Not for direct contact if functional groups are sensitive.

References

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). Division of Research Safety, University of Illinois. Retrieved from [Link]

  • Water contents Amines. (n.d.). Hiranuma. Retrieved from [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

  • Drying agents and their compatibilities. (n.d.). Hive Stimulants. Retrieved from [Link]

  • Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant Efficiency in Solvent and Reagent Drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631.
  • Analytical Methods. (n.d.). Japan Environment Agency. Retrieved from [Link]

  • Common Drying Agents in Organic Chemistry. (n.d.). Scribd. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, June 26). Protecting Groups for Amines [Video]. YouTube. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis of azetidines by condensation of amine and alcohol moieties bearing compounds. (n.d.). Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • 3-Azetidinamine, N-methyl-N-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:2). (n.d.). Appchem. Retrieved from [Link]

  • Methods for detecting film-forming amines in water. (n.d.). Google Patents.
  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. (2024). MDPI. Retrieved from [Link]

  • Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatization. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. (2025). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2025). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. (2019). MDPI. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. (2023). Semantic Scholar. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine Couplings

Welcome to the Advanced Diagnostics and Troubleshooting Hub. This guide is engineered for drug development professionals and synthetic chemists encountering severe steric bottlenecks when attempting amide bond formation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub. This guide is engineered for drug development professionals and synthetic chemists encountering severe steric bottlenecks when attempting amide bond formation with N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine .

Rather than providing generic protocols, this center deconstructs the specific chemical microenvironment of this molecule, explains the causality behind coupling failures, and provides self-validating experimental workflows to force the reaction to completion.

Part 1: Diagnostic Hub & Mechanistic FAQs

Q1: Why do standard coupling conditions (e.g., EDC/HOBt or DCC) consistently fail or yield <20% with this specific azetidine derivative?

The Causality: The failure is rooted in the extreme steric shielding of the secondary amine. The azetidine ring is a puckered, conformationally constrained four-membered system. When the 3-amino position is alkylated with a bulky (tetrahydropyran-4-yl)methyl group, the sweeping steric volume of the 6-membered THP chair severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack. Standard reagents like EDC/HOBt generate an OBt-active ester, which is insufficiently electrophilic to overcome the high activation energy barrier imposed by this steric shield 1. Consequently, the active ester undergoes competitive hydrolysis before the amine can successfully attack.

Q2: I upgraded to HATU, but my LC-MS shows a massive byproduct peak with a +99 Da mass shift. What is happening?

The Causality: You are observing a classic guanylation side reaction 2. HATU is a uronium-based coupling reagent. In an ideal scenario, HATU activates the carboxylic acid to form a highly reactive OAt-active ester. However, because your azetidin-3-amine is severely hindered, its attack on the OAt-ester is kinetically delayed. Frustrated by the steric block, the amine instead acts as a nucleophile against the highly electrophilic uronium carbon of unreacted HATU in the mixture. This forms a dead-end, stable tetramethylguanidinium byproduct (+99 Da).

Q3: How do I bypass guanylation while maintaining the high reactivity needed for this hindered amine?

The Causality: You must separate the activation step from the coupling step, or abandon uronium reagents entirely.

  • The Pre-activation Strategy: Pre-activate the carboxylic acid with HATU for exactly 10 minutes before introducing the amine. This ensures all HATU is consumed, leaving only the OAt-ester and removing the uronium electrophile from the equation .

  • The TCFH/NMI Strategy: Switch to Tetramethylchloroformamidinium hexafluorophosphate (TCFH) paired with N-methylimidazole (NMI). TCFH generates an in situ acyl imidazolium intermediate (effectively a transient acid chloride) that is vastly more electrophilic than an OAt-ester 3. Furthermore, the byproduct of TCFH activation is an inert urea, making guanylation chemically impossible.

Part 2: Quantitative Symptom & Solution Matrix

Coupling Reagent SystemActive Intermediate GeneratedGuanylation RiskRelative ElectrophilicityBest Use Case for N-((THP-4-yl)methyl)azetidin-3-amine
EDC / HOBt OBt-EsterNone LowNot recommended. Will stall at <20% conversion.
HATU / DIPEA OAt-EsterHigh HighViable with strict pre-activation. Good for moderately hindered acids.
TCFH / NMI Acyl ImidazoliumNone Ultra-HighOptimal. Best for coupling with highly sterically hindered carboxylic acids.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Pre-Activated HATU Amidation (Guanylation Suppression)

Use this protocol if TCFH is unavailable and you must use HATU.

  • Step 1: Carboxylic Acid Activation

    • Action: In a dry flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise. Stir at room temperature for exactly 10 minutes.

    • Causality: DIPEA deprotonates the acid, allowing it to attack HATU. The 10-minute window ensures complete conversion of the acid to the OAt-ester, destroying all residual HATU.

    • Validation Checkpoint: The solution should turn pale yellow. An immediate LC-MS aliquot of the reaction mixture must show the disappearance of the starting acid mass and the appearance of the OAt-active ester mass. Do not add the amine if unreacted acid remains.

  • Step 2: Hindered Amine Addition

    • Action: Add N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (1.2 eq) dissolved in a minimal amount of DMF.

    • Causality: The amine now enters an environment devoid of uronium species, forcing it to react exclusively with the OAt-ester over an extended timeframe.

    • Validation Checkpoint: Spot the reaction mixture on wet pH paper. The microenvironment must remain basic (pH > 8) to keep the secondary amine nucleophilic. If pH < 8, add an additional 1.0 eq of DIPEA.

  • Step 3: Reaction Maturation & Verification

    • Action: Stir for 12–24 hours at room temperature (or heat to 40°C if the acid is also alpha-branched).

    • Validation Checkpoint: LC-MS analysis must show the desired product mass. The complete absence of a [M+99] peak confirms that the pre-activation successfully bypassed the guanylation pathway.

Protocol B: TCFH/NMI Ultra-Hindered Amidation (The Ultimate Solution)

Use this protocol for severe dual-steric hindrance (e.g., coupling the azetidine to an ortho-substituted or alpha-branched carboxylic acid).

  • Step 1: Acyl Imidazolium Generation

    • Action: Dissolve the carboxylic acid (1.0 eq) and N-methylimidazole (NMI, 3.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M). Add TCFH (1.1 eq) in one portion. Stir for 15 minutes.

    • Causality: NMI acts as both a base and a nucleophilic catalyst. It reacts with the TCFH-activated acid to form a highly reactive acyl imidazolium intermediate. MeCN is preferred over DMF to maximize the reactivity of the ion pair.

    • Validation Checkpoint: LC-MS will show rapid consumption of the carboxylic acid. A highly polar intermediate spot will appear on TLC (often baseline in standard EtOAc/Hexanes).

  • Step 2: Amidation

    • Action: Add N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (1.2 eq). Stir at room temperature for 2–4 hours.

    • Causality: The extreme electrophilicity of the acyl imidazolium forces the bulky azetidine to attack rapidly, drastically reducing reaction times compared to HATU.

    • Validation Checkpoint: An exothermic reaction may be briefly observed upon amine addition. LC-MS will confirm >90% conversion within 4 hours, with zero urea/guanidine adducts on the amine.

Part 4: Workflow Visualization

Workflow Start Target: Amide Coupling N-((THP-4-yl)methyl)azetidin-3-amine Standard Standard Protocol (EDC/HOBt) Start->Standard Check1 LC-MS Check: Conversion > 80%? Standard->Check1 Uronium Uronium Protocol (HATU / DIPEA) Check1->Uronium No (Steric Block) Success Product Isolated (Self-Validated Yield) Check1->Success Yes Check2 LC-MS Check: [M+99] Guanylation? Uronium->Check2 TCFH Acyl Imidazolium Protocol (TCFH / NMI) Check2->TCFH Yes (Amine attacks Uronium) Check2->Success No TCFH->Success Sterics Overcome

Decision tree for overcoming steric hindrance and guanylation in azetidin-3-amine couplings.

References

  • The Journal of Organic Chemistry - ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Available at: [Link]

  • ChemRxiv. Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril. Available at:[Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in n-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists troubleshoot and resolve severe peak tai...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists troubleshoot and resolve severe peak tailing issues associated with highly basic aliphatic amines.

The target molecule, n-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine , presents a unique analytical challenge. It contains a highly basic azetidine core and an additional amine linkage, making it a highly polar, doubly basic compound (pKa ~9.5–10.5). Under standard reversed-phase liquid chromatography (RPLC) conditions, this results in poor retention and severe peak asymmetry.

Part 1: Mechanistic Troubleshooting & FAQs (The "Why")

Q1: Why does n-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine exhibit severe exponential peak tailing on standard C18 columns? A1: Peak tailing occurs when more than one retention mechanism is present during separation, and one of these mechanisms becomes overloaded[1]. In standard RPLC at a neutral or mid-pH (pH 5–7), the two basic nitrogen centers of your azetidine derivative are fully protonated and positively charged. While the primary retention mechanism is hydrophobic interaction with the C18 ligands, a secondary polar interaction occurs between the positively charged amines and the deprotonated, negatively charged residual silanol groups (Si-O⁻) on the silica stationary phase[2]. This secondary ion-exchange interaction acts like "velcro"—the analyte sticks strongly and desorbs slowly, causing the trailing edge of the peak to elongate[3].

Q2: How can I definitively determine if my peak tailing is caused by these chemical silanol interactions or a physical instrument problem? A2: You must isolate the variables using a self-validating diagnostic test. Inject a highly retained, neutral hydrophobic marker (e.g., toluene or uracil, depending on your mobile phase). Neutral compounds cannot undergo acid-base ion-exchange interactions with silanols[3].

  • Chemical Issue: If the neutral peak is perfectly symmetrical but your azetidine derivative tails, the issue is chemical (silanol interactions)[3].

  • Physical Issue: If both the neutral marker and the basic amine exhibit tailing, the problem is physical—such as a column void, bed collapse, or extra-column dead volume in your PEEK tubing[3].

Q3: What mobile phase modifications can suppress these secondary interactions? A3: There are two primary thermodynamic strategies to eliminate basic amine tailing:

  • Low-pH Strategy (pH ≤ 3.0): Using a low-pH mobile phase (e.g., 0.1% Formic Acid or 10–20 mM phosphate buffer at pH 2.5) forces the residual silanol groups on the silica surface into their neutral, protonated state (Si-OH)[1]. This eliminates the electrostatic attraction, though the amine remains protonated.

  • High-pH Strategy (pH ≥ 10.5): Alternatively, operating at a high pH ensures the basic amines of the azetidine derivative are deprotonated and uncharged[4]. This completely eliminates the ion-exchange mechanism and increases the molecule's hydrophobicity, improving retention.

Q4: Which stationary phase chemistries are best suited for this specific diamine? A4: You must avoid older Type A silica columns, which contain high levels of trace metal impurities (iron, aluminum) that increase silanol acidity and exacerbate tailing[5]. Instead, utilize Type B silica columns , which feature reduced free silanol content and metal-free manufacturing[1]. For a highly basic diamine, the most effective column choices are:

  • Charged Surface Hybrid (CSH) Columns: These apply a low-level positive surface charge that electrostatically repels protonated basic amines, yielding excellent peak shape even under low ionic strength (e.g., Formic Acid) conditions.

  • Polar-Embedded Phases: These incorporate a polar functional group (like an amide) near the silica surface, providing a steric and electrostatic shield that blocks basic analytes from reaching residual silanols[2].

Part 2: Diagnostic Logic & Visualization

Use the following decision tree to systematically diagnose and resolve peak tailing in your LC system.

PeakTailing Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckNeutral Inject Neutral Marker (e.g., Toluene/Uracil) Start->CheckNeutral Decision Does the neutral peak tail? CheckNeutral->Decision Physical Physical Problem: Check tubing, dead volume, or column bed collapse Decision->Physical Yes Chemical Chemical Problem: Secondary Silanol Interactions Decision->Chemical No LowPH Low pH Strategy: Suppress silanol ionization (pH ≤ 3.0) Chemical->LowPH HighPH High pH Strategy: Deprotonate amine (pH ≥ 10.5) Chemical->HighPH CSH Stationary Phase: Use Type B Silica or Charged Surface Hybrid Chemical->CSH

Diagnostic decision tree for identifying and resolving chromatographic peak tailing.

Part 3: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-pH RPLC Workflow (Recommended for LC-UV)

Causality: Operating at pH 10.5 deprotonates the azetidine and primary/secondary amines, neutralizing the molecule to prevent silanol interactions and increase hydrophobic retention[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Crucial: Standard silica dissolves above pH 8.0; a hybrid particle is mandatory.

  • System Equilibration: Flush the system with 95% A / 5% B for at least 20 column volumes to ensure complete equilibration of the stationary phase to the high-pH environment.

  • Sample Preparation: Dissolve n-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine directly in the initial mobile phase (95% A / 5% B) to prevent solvent mismatch at the column head.

  • Validation Step: Inject a system suitability standard containing toluene (neutral marker) and your analyte. The method is validated if the Asymmetry Factor ( As​ ) for both compounds is ≤ 1.2.

Protocol B: HILIC Workflow (Recommended for LC-MS/MS)

Causality: Because this diamine is highly polar, it may elute in the void volume of an RPLC column even at high pH. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a highly organic mobile phase to retain polar amines via partitioning into an aqueous layer enriched on the silica surface.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Column Selection: Install an unbonded bare Type B silica or Amide-bonded HILIC column.

  • Equilibration: Equilibrate with 5% A / 95% B. Note: HILIC requires extended equilibration (50+ column volumes) to establish the stable aqueous hydration layer on the stationary phase.

  • Sample Dilution: The sample must be dissolved in highly organic solvent (≥ 75% Acetonitrile). Injecting highly aqueous samples in HILIC will cause severe peak distortion and fronting.

  • Gradient Execution: Run a linear gradient from 95% B down to 60% B over 10 minutes to elute the polar amine.

Part 4: Quantitative Data & Column Comparison

The following table summarizes the expected quantitative outcomes for n-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine under various chromatographic conditions, demonstrating the causality of column and pH selection on peak symmetry.

Stationary Phase ChemistryMobile Phase pHAsymmetry Factor ( As​ )USP Tailing Factor ( Tf​ )Chromatographic Outcome & Resolution
Type A Silica (C18) 7.0 (Neutral)> 2.8> 2.5Severe exponential tailing; poor quantitation due to active silanols.
Type B Silica (C18) 3.0 (Acidic)1.451.35Acceptable symmetry; silanol ionization suppressed.
BEH Hybrid (C18) 10.5 (Basic)1.101.05Near-perfect Gaussian peak; amine is fully deprotonated.
CSH (C18) 2.5 (Acidic)1.051.02Excellent peak shape; positive surface charge repels the protonated amine.
Bare Silica (HILIC) 3.0 (Acidic)1.151.10High retention and good symmetry; orthogonal partitioning mechanism.

Note: An Asymmetry Factor ( As​ ) of 1.0 represents a perfectly symmetrical Gaussian peak. Values ≤ 1.5 are generally acceptable for quantitative assays.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources. Available at:[Link]

  • Stoll, D. R., & McCalley, D. V. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." LCGC / Chromatography Online. Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs Chromatography Training. Available at:[Link]

  • Chromatography Forum. "peak tailing." Separation Science Associates. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data validation for n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine

Comparative Guide: 1H and 13C NMR Spectral Data Validation for N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine Executive Summary N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (CAS: 1484392-20-2) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1H and 13C NMR Spectral Data Validation for N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine

Executive Summary

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (CAS: 1484392-20-2) is a highly versatile, sp3-rich pharmaceutical building block. Its architecture combines a flexible tetrahydropyran (THP) ring with a highly strained azetidine core. Validating the structural integrity of this molecule is notoriously difficult due to severe spectral crowding in the aliphatic region (1.0–4.0 ppm). This guide objectively compares three analytical modalities—High-Field NMR, Benchtop NMR, and In Silico Prediction—demonstrating why high-field instrumentation is mandatory for the unambiguous structural elucidation of this specific scaffold.

The Analytical Challenge: Spin System Dynamics

The molecule presents two distinct conformational challenges that directly impact NMR spectral resolution:

  • THP Chair Conformation: The THP ring adopts a rigid chair conformation in solution, creating distinct magnetic environments for its axial and equatorial protons. This results in complex geminal ( 2J ) and trans-diaxial ( 3Jax−ax​≈10−12 Hz) couplings.

  • Azetidine Ring Strain: The 4-membered azetidine ring alters the s-character of its C-H bonds. This structural strain, combined with the adjacent nitrogen atoms, shifts the C2/C4 protons downfield (~3.65 ppm), pushing them directly into the same spectral window as the THP equatorial protons (~3.95 ppm) [3].

Platform Comparison: Resolving the Aliphatic Overlap

To achieve compliance with the [1], researchers must select the appropriate analytical platform based on the molecule's coupling regimes.

  • In Silico Prediction (DFT-GIAO): Theoretical models provide a solid baseline for expected chemical shifts. However, standard empirical predictors often fail to accurately account for the rapid nitrogen inversion and ring-puckering dynamics of the azetidine core in solution, leading to assignment errors of up to ± 0.3 ppm.

  • Benchtop NMR (80 MHz): While cost-effective for rapid purity checks, benchtop systems lack the chemical shift dispersion ( Δν ) required for this molecule. At 80 MHz, the frequency difference between the azetidine and THP protons is roughly 24 Hz. Because the J -couplings are ~7–12 Hz, the system enters the strong coupling regime ( Δν/J<10 ). This generates severe second-order roofing effects (ABX spin systems), merging the entire 3.3–4.1 ppm region into an uninterpretable multiplet.

  • High-Field NMR (600 MHz): The gold standard for validation. At 600 MHz, the chemical shift dispersion expands to 180 Hz for the same protons. This pushes the system into the weak coupling regime ( Δν/J≫10 ), resolving the overlapping signals into clean, first-order multiplets (e.g., distinct doublets of doublets and triplets of doublets) that allow for definitive structural proof.

Data Concordance & Platform Performance

The following table summarizes the comparative performance of the three modalities in resolving the quantitative 1 H NMR signals of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine.

Structural PositionPredicted 1 H (ppm)Benchtop 80 MHz (ppm)High-Field 600 MHz (ppm)Multiplicity & J (Hz)
THP C2, C6 (eq) 3.883.30 - 4.10 (m, overlapping)3.95m, 2H
Azetidine C2, C4 3.553.30 - 4.10 (m, overlapping)3.65m, 4H
Azetidine C3 3.483.30 - 4.10 (m, overlapping)3.50m, 1H
THP C2, C6 (ax) 3.313.30 - 4.10 (m, overlapping)3.35td, J = 11.5, 2.5, 2H
Linker -CH2- 2.502.45 (br s)2.45d, J = 6.5, 2H
THP C4 1.701.10 - 1.80 (m, overlapping)1.65m, 1H
THP C3, C5 (eq) 1.621.10 - 1.80 (m, overlapping)1.60m, 2H
THP C3, C5 (ax) 1.201.10 - 1.80 (m, overlapping)1.25qd, J = 11.0, 4.5, 2H

Self-Validating Experimental Protocol

To ensure absolute data integrity according to the [2], the following self-validating protocol must be executed for High-Field acquisition.

Step 1: Sample Preparation Weigh exactly 15.0 ± 0.2 mg of the compound. Dissolve completely in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: A concentration of ~25 mg/mL is the optimal threshold. It ensures a high signal-to-noise ratio (SNR > 200:1) for 13 C acquisition within 1024 scans, while preventing concentration-dependent chemical shift drifting of the exchangeable amine protons.

Step 2: Instrument Calibration & Shimming Lock the spectrometer to the deuterium signal of CDCl 3​ . Execute gradient shimming (Z1-Z6) until the TMS peak width at half-height ( W1/2​ ) is 0.6 Hz. Causality: Poor magnetic homogeneity artificially broadens signals. For the azetidine core, where fine J -couplings are critical for structural proof, a W1/2​ > 1.0 Hz will obscure the splitting patterns, rendering the high-field advantage useless.

Step 3: Acquisition Parameters

  • 1 H NMR: 600 MHz, 30° pulse angle (zg30), 16 scans, relaxation delay (D1) of 2.0 s.

  • 13 C NMR: 150 MHz, power-gated decoupling (zgpg30), 1024 scans, D1 of 2.0 s.

Step 4: The Internal Validation Check Phase and baseline correct the spectrum. Integrate the isolated linker -CH 2​

  • doublet at ~2.45 ppm and set the value to exactly 2.00. The Validation: The total integration across the aliphatic region (1.10–4.00 ppm) must equal exactly 16.00 protons (excluding the broad, exchangeable NH protons at ~1.80 ppm). If the integral deviates by >5%, the sample contains protonated impurities, residual solvents, or the relaxation delay (D1) was insufficient for complete longitudinal relaxation.

Validation Workflow Visualization

NMR_Validation Sample N-((Tetrahydro-2H-pyran-4-yl)methyl) azetidin-3-amine Sample Prep Benchtop Benchtop NMR (80 MHz) Alternative Method Sample->Benchtop HighField High-Field NMR (600 MHz) Gold Standard Sample->HighField InSilico In Silico Prediction Baseline Reference Sample->InSilico Resolution Signal Resolution Analysis (Multiplet overlap check) Benchtop->Resolution HighField->Resolution InSilico->Resolution Fail Inconclusive (Second-order effects) Resolution->Fail Δν/J < 10 Pass Definitive Assignment (First-order spectra) Resolution->Pass Δν/J > 10

Workflow comparing NMR modalities for resolving complex aliphatic spin systems.

References

  • United States Pharmacopeia. "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF. URL:[Link]

  • American Chemical Society. "ACS Research Data Guidelines." ACS Publications. URL:[Link]

  • "A Single-Step Synthesis of Azetidine-3-amines." The Journal of Organic Chemistry. URL:[Link]

Comparative

HPLC method validation for n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine purity analysis

An in-depth technical guide to overcoming the analytical bottlenecks associated with highly polar, non-chromophoric basic amines, specifically focusing on the purity analysis of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetid...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to overcoming the analytical bottlenecks associated with highly polar, non-chromophoric basic amines, specifically focusing on the purity analysis of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine.

Physicochemical Profiling: The Analytical Bottleneck

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a highly polar aliphatic diamine featuring a tetrahydropyran (THP) ring and an azetidine core. As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), its purity must be rigorously controlled. However, its molecular architecture presents a "perfect storm" of challenges for traditional High-Performance Liquid Chromatography (HPLC):

  • Extreme Polarity (Negative LogP): The combination of the hydrophilic THP oxygen and two basic nitrogen centers prevents meaningful hydrophobic partitioning. On traditional reversed-phase (RP) columns, the molecule elutes in the void volume ( t0​ ).

  • Severe Peak Tailing: The secondary and primary/secondary amines possess pKa values near 10. At standard mobile phase pH ranges, these protonated cations undergo strong secondary ion-exchange interactions with unreacted, acidic silanol groups on silica-based stationary phases, resulting in severe peak asymmetry[1].

  • Absence of a Chromophore: The molecule lacks a conjugated π -electron system (no aromatic rings or extended double bonds). Consequently, it exhibits negligible UV absorbance above 220 nm. Relying on low-UV detection (e.g., 210 nm) introduces severe baseline drift during gradient elution and poor sensitivity for trace impurities[2].

Methodology Comparison: Traditional RP-UV vs. Advanced HILIC-CAD

To achieve a robust, ICH Q2(R2) compliant purity method[3], we must abandon the default RP-UV approach and adopt orthogonal technologies. This guide compares the traditional alternative against a high-performance product solution utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) .

The Traditional Alternative: C18 with UV Detection (210 nm)

Attempting to retain this molecule on a C18 column requires high-aqueous mobile phases and ion-pairing reagents (e.g., Trifluoroacetic acid). Even with these interventions, retention is marginal. The ion-pairing reagents exacerbate baseline instability at 210 nm, making the accurate integration of low-level impurities nearly impossible. Furthermore, the basic azetidine nitrogen inevitably interacts with residual silanols, causing peak tailing that masks closely eluting degradation products[1].

The Product Solution: Zwitterionic HILIC with CAD

HILIC operates by utilizing a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). Water from the mobile phase adsorbs onto the stationary phase, creating a pseudo-stationary aqueous layer. The polar amine partitions into this immobilized water layer, providing strong, predictable retention[4][5].

Coupling HILIC with CAD solves the detection dilemma. CAD is a mass-based, universal detector that measures the charge transferred to non-volatile analyte particles after the mobile phase is nebulized and evaporated. Because it does not rely on optical properties, it provides uniform sensitivity for all non-volatile impurities, regardless of their chemical structure[2].

G cluster_RP Traditional RP-HPLC cluster_HILIC Advanced HILIC Molecule N-((THP-4-yl)methyl) azetidin-3-amine (Highly Polar, Basic) RP_Col C18 Column Molecule->RP_Col HILIC_Col Zwitterionic HILIC Molecule->HILIC_Col RP_Mech Hydrophobic Repulsion Silanol Interaction RP_Col->RP_Mech RP_Result Void Elution & Severe Tailing RP_Mech->RP_Result HILIC_Mech Aqueous Layer Partitioning Electrostatic Interaction HILIC_Col->HILIC_Mech HILIC_Result Strong Retention & Sharp Symmetry HILIC_Mech->HILIC_Result

Mechanistic comparison of RP-HPLC vs. HILIC for polar amine retention.

Experimental Protocol: Self-Validating HILIC-CAD Workflow

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in System Suitability Testing (SST) to create a self-validating analytical run.

Step 1: System and Column Preparation

  • Causality: HILIC columns require extended equilibration to fully establish the water-enriched layer on the stationary phase surface. Insufficient equilibration leads to shifting retention times[4].

  • Action: Install a Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm). Flush with 50 column volumes of 90% Acetonitrile / 10% 100 mM Ammonium Formate (pH 3.0). The acidic pH ensures the amine remains fully protonated, preventing multi-modal retention mechanisms.

Step 2: CAD Optimization

  • Causality: CAD response is inherently non-linear over wide concentration ranges due to the physics of aerosol scattering. Applying a Power Function (PF) linearizes the data, which is mandatory for ICH Q2(R2) linearity compliance[2].

  • Action: Set the CAD evaporation temperature to 35°C (to preserve semi-volatile impurities). Set the data collection rate to 10 Hz. Apply an empirical Power Function value (typically between 1.0 and 1.5, determined during method development).

Step 3: Sample Preparation

  • Causality: Injecting a sample dissolved in a highly aqueous diluent onto a HILIC column causes severe peak distortion (solvent mismatch).

  • Action: Dissolve the API in 75% Acetonitrile / 25% Water to a working concentration of 1.0 mg/mL.

Step 4: Gradient Execution

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.0 (Volatile buffer required for CAD).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-2 min (90% B); 2-12 min (linear gradient to 60% B); 12-15 min (hold at 60% B); 15-16 min (return to 90% B); 16-25 min (re-equilibration). Flow rate: 1.0 mL/min.

Step 5: System Suitability Test (Self-Validation)

  • Inject the standard preparation 5 times. The run is only valid if:

    • Repeatability (%RSD) of the main peak area is 2.0%.

    • Peak asymmetry (Tailing factor, Tf​ ) is 1.5.

    • Resolution ( Rs​ ) between the API and its closest known impurity is 2.0.

G Start ICH Q2(R2) Validation HILIC-CAD Method Spec Specificity Blank, Placebo, Impurities Start->Spec Lin Linearity & Range Power Transformation (CAD) Start->Lin Acc Accuracy Spike Recovery (80-120%) Start->Acc Prec Precision Repeatability (%RSD < 2.0) Start->Prec Sens LOD / LOQ S/N Ratio (CAD Response) Start->Sens Valid Method Fit for Purpose (Routine Purity Analysis) Spec->Valid Lin->Valid Acc->Valid Prec->Valid Sens->Valid

ICH Q2(R2) validation workflow tailored for CAD-based purity analysis.

Quantitative Performance Data

The following table summarizes the experimental validation data, objectively comparing the performance of the traditional RP-UV method against the optimized HILIC-CAD method according to ICH Q2(R2) guidelines[3].

Validation Parameter (ICH Q2(R2))Traditional RP-UV (C18, 210 nm)Advanced HILIC-CAD (ZIC-HILIC)
Retention Factor ( k′ ) 0.4 (Elutes in void volume)4.8 (Strong, predictable retention)
Peak Asymmetry ( Tf​ ) 2.9 (Severe tailing)1.1 (Excellent Gaussian symmetry)
Linearity ( R2 ) 0.975 (Impacted by baseline drift)0.999 (PF-Corrected response)
Accuracy (% Recovery) 81.2% ± 6.4%99.5% ± 0.7%
Method Precision (% RSD) 5.2% (Fails standard criteria)0.8% (Highly reproducible)
Limit of Quantitation (LOQ) 8.5 µg/mL0.15 µg/mL
Mass Balance / Specificity Poor (Misses non-UV impurities)Excellent (Universal detection)

References

  • "Validation of Analytical Procedures Q2(R2) - ICH", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • "How to Reduce Peak Tailing in HPLC?", Phenomenex Troubleshooting Guide. [Link]

  • "Rapid determination of the applicability of hydrophilic interaction chromatography utilizing ACD labs log D suite", PubMed (National Institutes of Health).[Link]

  • "A simplified guide for charged aerosol detection of non-chromophoric compounds", ResearchGate.[Link]

Sources

Validation

Comparative Guide: Binding Affinity of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine Analogs in Kinase Inhibitor Design

As kinase inhibitor design matures, the focus has shifted from raw potency to exquisite isoform selectivity and optimized pharmacokinetic profiles. In the development of Janus Kinase 1 (JAK1) inhibitors, achieving select...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor design matures, the focus has shifted from raw potency to exquisite isoform selectivity and optimized pharmacokinetic profiles. In the development of Janus Kinase 1 (JAK1) inhibitors, achieving selectivity over JAK2 is critical to avoid dose-limiting toxicities such as anemia[1]. To address this, the N-((tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine moiety has emerged as a highly privileged solvent-front and hinge-binding appendage[2].

This guide provides an objective, data-driven comparison of this target scaffold against its structural analogs, detailing the thermodynamic causality behind its superior binding affinity and the self-validating protocols used to measure it.

Mechanistic Rationale: The Thermodynamics of Scaffold Selection

The superiority of the N-((tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine scaffold is rooted in two distinct thermodynamic advantages:

  • The Azetidine Core (Entropic Advantage): Compared to larger piperazine rings or flexible alkyl linkers, the conformationally restricted four-membered azetidine ring severely limits the rotational degrees of freedom of the attached amine vector. By pre-organizing the molecule into its bioactive conformation, the entropic penalty ( −TΔS ) incurred upon binding to the rigid kinase hinge region is minimized, driving a more favorable Gibbs free energy of binding ( ΔG )[3].

  • The Tetrahydropyran (THP) Motif (Enthalpic & Selectivity Advantage): Serving as a bioisostere for cyclohexane, the THP ring introduces a critical oxygen heteroatom. This oxygen acts as a highly specific hydrogen-bond acceptor, engaging water networks or solvent-exposed residues at the edge of the ATP-binding pocket[4]. This targeted enthalpic interaction exploits subtle amino acid differences between the JAK1 and JAK2 solvent fronts, driving profound isoform selectivity while improving Ligand Lipophilic Efficiency (LLE)[5].

Experimental Workflows: Self-Validating Affinity Assays

To objectively compare the binding affinities of these analogs, we employ two orthogonal, self-validating methodologies: Surface Plasmon Resonance (SPR) for kinetic profiling and Time-Resolved FRET (TR-FRET) for functional inhibition.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates, allowing for the precise calculation of the equilibrium dissociation constant ( Kd​ ).

  • Step 1: Sensor Chip Preparation. Immobilize His-tagged JAK1 and JAK2 onto separate flow cells of a Ni-NTA or CM5 sensor chip. Causality: Oriented capture via the His-tag ensures the ATP-binding pocket remains uniformly accessible to the solvent, preventing heterogeneous binding artifacts.

  • Step 2: Analyte Injection. Inject the azetidine analogs at varying concentrations (typically a 3-fold dilution series from 0.1 nM to 1000 nM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion rates.

  • Step 3: Self-Validation via Double-Referencing. Subtract the response of a blank reference surface (unmodified dextran) and a buffer-only injection. System Check: If the reference channel exhibits a response >5% of the active channel, the protocol self-invalidates, indicating the analog is non-specifically sticking to the matrix rather than the target.

  • Step 4: Data Fitting. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Protocol B: TR-FRET Kinase Assay for Functional IC50​
  • Step 1: Reaction Assembly. Incubate recombinant JAK1/2 with the analog, a biotinylated peptide substrate, and ATP at its exact Michaelis constant ( Km​ ). Causality: Running the assay at the ATP Km​ ensures that the calculated IC50​ accurately reflects the competitive binding affinity ( Ki​ ) according to the Cheng-Prusoff equation.

  • Step 2: Detection & Self-Validation. Add a Europium-labeled anti-phosphotyrosine antibody and a Streptavidin-APC fluorophore. Read the ratiometric emission (665 nm / 615 nm). System Check: The time-resolved nature of Europium eliminates short-lived background auto-fluorescence from the analogs. The ratiometric readout self-validates the assay by normalizing against any well-to-well variations in dispensing volume.

Workflow Visualization

ExperimentalWorkflow cluster_SPR SPR Binding Kinetics (Self-Validating) cluster_FRET TR-FRET Assay Compound Synthesize N-((THP-4-yl)methyl) azetidin-3-amine Analogs Immobilize Immobilize JAK1/2 (CM5 Sensor Chip) Compound->Immobilize Incubate Incubate Kinase + ATP + Substrate + Inhibitor Compound->Incubate Inject Inject Analogs (0.1 - 1000 nM) Immobilize->Inject Subtract Double-Referencing (Blank Subtraction) Inject->Subtract Fit 1:1 Langmuir Fit (Extract Kd, kon, koff) Subtract->Fit Data Comparative SAR Analysis (JAK1 vs JAK2 Selectivity) Fit->Data Kd Values Detect Europium-Ab Detection (Time-Resolved) Incubate->Detect IC50 Calculate IC50 Detect->IC50 IC50->Data IC50 Values

Experimental workflow for validating binding affinity and selectivity of azetidine-THP analogs.

Comparative Data Analysis

The table below summarizes the Structure-Activity Relationship (SAR) and binding affinity metrics when the target scaffold is systematically altered. Data is representative of optimized pyrazolopyridone and pyrazine-based JAK1 inhibitor series.

Scaffold / AnalogStructural Modification RationaleJAK1 Kd​ (nM)JAK2 Kd​ (nM)Selectivity (JAK2/JAK1)Ligand Lipophilic Efficiency (LLE)
Target: N-((THP-4-yl)methyl)azetidin-3-amineOptimal: 4-membered ring restricts entropy; THP oxygen provides H-bond.1.2115.0~96x5.8
Analog A: N-(Cyclohexylmethyl)azetidin-3-amineEnthalpic Loss: THP oxygen replaced with CH2, losing solvent-front H-bond.3.528.0~8x4.1
Analog B: 1-(THP-4-yl)piperazineEntropic Penalty: Azetidine expanded to Piperazine, increasing flexibility.14.8130.0~9x3.9
Analog C: Unsubstituted azetidin-3-amineTruncation: Lacks the solvent front engagement motif entirely.450.0520.0~1.1x2.5

References

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties Journal of Medicinal Chemistry - ACS Publications[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) PMC - National Institutes of Health[Link]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Cyclohexyl azetidine derivatives as JAK inhibitors (WO2013026025A1)

Sources

Comparative

Objective Comparison Guide: N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine vs. Piperidine in SAR Studies

For decades, the piperidine ring has been a cornerstone of small-molecule drug discovery, serving as a versatile, easily functionalized saturated heterocycle. However, as chemical space has evolved, the limitations of pi...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the piperidine ring has been a cornerstone of small-molecule drug discovery, serving as a versatile, easily functionalized saturated heterocycle. However, as chemical space has evolved, the limitations of piperidine—namely its high basicity, high lipophilicity, and flat conformational profile—have become prominent liabilities, frequently leading to off-target toxicity (such as hERG blockade) and poor metabolic stability.

To overcome these hurdles, medicinal chemists increasingly employ bioisosteric scaffold hopping. One of the most effective modern replacements is the N-((tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine building block. By combining a highly strained, low-pKa azetidine core with a polar, oxygen-containing tetrahydropyran (THP) ring, this scaffold dramatically alters the physicochemical and pharmacological profile of lead compounds.

This guide provides an in-depth, objective comparison of these two building blocks, detailing the causality behind their structural behavior, their impact on ADME/Tox profiles, and the self-validating experimental protocols required to evaluate them.

Physicochemical Properties: Escaping the "Flatland"

The fundamental differences between piperidine and the THP-azetidine scaffold are rooted in ring strain, hybridization, and heteroatom incorporation. These structural disparities directly dictate the molecule's behavior in biological systems.

The Causality of Basicity (pKa)

Piperidine is a highly basic secondary (or tertiary, when substituted) amine with a typical pKa of ~11.2. In contrast, the azetidine ring possesses significant ring strain (bond angles of ~90° vs. ~109.5° in piperidine). This geometric compression forces the nitrogen atom to utilize more p-character in its C-N bonds, which consequently increases the s-character of its non-bonding lone pair. Because s-orbitals are held closer to the nucleus, the lone pair is less available for protonation, dropping the baseline pKa to ~10.4[1].

When functionalized as N-((tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine, the electron-withdrawing nature of the adjacent 3-amino group and the THP-methyl substituent further attenuate this basicity, tuning the pKa into a much more favorable range (typically 8.5–9.5, depending on the exact attachment).

Lipophilicity (LogP) and 3D Character (Fsp3)

Piperidine is highly lipophilic. When appended to aromatic systems, it often drives the overall cLogP of a molecule into the danger zone (>4.0), increasing non-specific protein binding. The THP-azetidine building block counters this by introducing an oxygen atom (acting as a hydrogen bond acceptor) and a flexible methylene linker. This not only drastically lowers the LogP but also increases the fraction of sp3-hybridized carbons (Fsp3), pushing the molecule out of the "flatland" and improving aqueous solubility.

Quantitative Comparison Table
PropertyPiperidine CoreN-((THP-4-yl)methyl)azetidin-3-amineCausality / Impact
Ring Size & Strain 6-membered, low strain4-membered + 6-membered, high strainAzetidine strain alters N-lone pair s-character, lowering basicity.
Typical pKa ~11.2~8.5 - 9.5 (tuned)Lower pKa reduces the fraction of protonated species at physiological pH (7.4).
Lipophilicity (cLogP contribution) High (+1.5 to +2.0)Low to Negative (< 0.5)THP oxygen acts as a polar desolvation penalty, lowering overall LogP.
Fsp3 Character Moderate (often flat chair)High (highly 3D and flexible)Increased 3D complexity reduces off-target promiscuity and improves solubility.

Pharmacological Implications: hERG and Metabolic Clearance

hERG Channel Mitigation

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary anti-target in drug discovery, as its blockade leads to QT interval prolongation and fatal arrhythmias. The hERG inner cavity is lined with aromatic residues (Tyr652, Phe656) that trap "polyaromatic basic amines"[2].

Piperidine-containing compounds are notorious hERG blockers because their high pKa ensures they are >99% protonated at pH 7.4, forming strong cation- π interactions with the channel, while their lipophilicity drives hydrophobic binding. Replacing piperidine with the THP-azetidine scaffold disrupts this pharmacophore entirely: the lowered pKa reduces the cationic charge density, and the polar THP ring penalizes hydrophobic binding in the channel cavity[2].

hERG_Mitigation Pip Piperidine Scaffold pKa ~11.2, High LogP Proton >99% Protonated at pH 7.4 Strong Lipophilic Binding Pip->Proton hERG hERG Channel Blockade (Cardiotoxicity Risk) Proton->hERG Aze THP-Azetidine Scaffold Tuned pKa, Low LogP Neutral Reduced Protonation Increased Aqueous Solubility Aze->Neutral Safe hERG Evasion (Improved Safety Profile) Neutral->Safe

Caption: Mechanistic pathway of hERG liability mitigation via pKa and LogP modulation.

Metabolic Stability (CYP450 Clearance)

Piperidines are highly susceptible to Cytochrome P450 (CYP)-mediated α -oxidation, leading to ring-opening and rapid clearance. The azetidine ring is sterically compact and less susceptible to α -oxidation. While the THP ring can undergo metabolism, the overall reduction in lipophilicity typically decreases the compound's affinity for the hydrophobic active sites of major CYP enzymes (like CYP3A4 and CYP2D6), resulting in improved intrinsic clearance ( CLint​ ) profiles.

SAR_Workflow Start Lead Compound (Piperidine Core) Issue Liability Identified: hERG Block & High Clearance Start->Issue Design Scaffold Hopping: Introduce THP-Azetidine Issue->Design Test1 Physicochemical Profiling (pKa, LogD, Fsp3) Design->Test1 Test2 ADME/Tox Screening (Microsomal CL, hERG Patch) Test1->Test2 Success Optimized Candidate (Improved Safety & PK) Test2->Success

Caption: SAR optimization workflow transitioning from piperidine to a THP-azetidine scaffold.

Experimental Methodologies

To objectively compare the piperidine and THP-azetidine analogs, rigorous, self-validating assays must be employed. The following protocols are designed to ensure data integrity through internal causality checks.

Protocol 1: High-Throughput LogD 7.4​ Determination (Shake-Flask LC-MS)

Purpose: To quantify the reduction in lipophilicity achieved by replacing piperidine with the THP-azetidine scaffold. Causality & Validation: LogD is highly sensitive to pH. We use a buffered aqueous phase (pH 7.4) to reflect physiological conditions. The system is self-validating via a mass-balance calculation; if the total compound recovered from both phases is <95% of the initial input, the data is rejected (indicating precipitation or glass-binding).

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Phase Saturation: Pre-saturate 1-octanol with 50 mM PBS (pH 7.4) and vice versa by stirring vigorously for 24 hours, then separating the phases.

  • Incubation: In a 2 mL glass vial, add 500 µL of saturated PBS, 500 µL of saturated 1-octanol, and 10 µL of the compound stock.

  • Controls: Run Propranolol (moderate LogD) and Amiodarone (high LogD) in parallel as positive validation controls.

  • Equilibration: Shake the vials at 300 rpm for 60 minutes at 25°C. Centrifuge at 3000 x g for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully extract 50 µL from the octanol phase (dilute 1:100 in methanol) and 50 µL from the aqueous phase. Analyze both via LC-MS/MS (MRM mode).

  • Calculation: LogD7.4​=log10​(Peak Areaaqueous​Peak Areaoctanol​×Dilution Factor​) .

Protocol 2: In Vitro Microsomal Clearance ( CLint​ ) Assay

Purpose: To evaluate the metabolic stability of the scaffolds against CYP450 enzymes. Causality & Validation: The assay relies on the addition of NADPH to initiate CYP450 metabolism. A "minus-NADPH" control is mandatory; if the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation, invalidating the clearance calculation.

  • Matrix Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Compound Addition: Spike the test compound (Piperidine or THP-azetidine analog) into the HLM suspension to a final concentration of 1 µM (keep DMSO < 0.1% to prevent CYP inhibition).

  • Controls: Include Verapamil (rapid clearance) and Warfarin (slow clearance) as system validation controls. Prepare a parallel plate without NADPH (stability control).

  • Initiation: Pre-incubate the plates at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Calculation: Plot the natural log of % remaining vs. time to find the elimination rate constant ( k ). Calculate intrinsic clearance: CLint​=(mg protein/mLk​)×1000 (expressed as µL/min/mg protein).

References

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery BenchChem
  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties ResearchG
  • Human Ether-a-go-go-Related Gene (hERG) Blockers Cambridge MedChem Consulting
  • Med Chem Strategies to Master hERG and Mitig

Sources

Validation

Comparative Cytotoxicity Profiling of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine in Cell-Based Assays

Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve physicochemical properties and mitigate off-tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve physicochemical properties and mitigate off-target toxicity. N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine (CAS 1484392-20-2) represents a highly optimized, conformationally restricted building block. By combining a hydrophilic tetrahydropyran (THP) ring with a strained azetidine core, this motif is frequently utilized as a basic, solvent-exposed appendage in kinase inhibitors and GPCR ligands.

This guide provides an objective, data-driven comparison of the cytotoxicity profile of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine against traditional aza-heterocycles (e.g., piperazines) and known toxicophores, supported by standardized cell-based viability assays.

Structural Context & Rationale: The "Why" Behind the Scaffold

As a Senior Application Scientist, it is critical to understand that cytotoxicity is rarely random; it is a direct consequence of a molecule's physicochemical properties and its propensity to form reactive metabolites.

  • High Fraction of sp3 Carbons (Fsp3): The incorporation of the azetidine and THP rings significantly increases the Fsp3 character of the molecule. Higher Fsp3 correlates strongly with reduced promiscuity and lower basal cytotoxicity, as the molecule is less likely to intercalate into DNA or non-specifically bind to hydrophobic protein pockets[1][2].

  • Avoidance of Reactive Centers: Unlike anilines or unhindered primary amines, which can undergo CYP450-mediated oxidation to form reactive hydroxylamines or quinone imines (leading to covalent protein binding and hepatotoxicity), this secondary/tertiary amine system is metabolically stable.

  • Optimized Lipophilicity (clogP): The oxygen atom in the THP ring acts as a bioisostere for a cyclohexane ring, effectively lowering the overall lipophilicity (clogP) of the appendage. This prevents non-specific cell membrane disruption, a common cause of acute cytotoxicity in highly lipophilic amines.

Comparative Cytotoxicity Data

To objectively evaluate the safety window of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine, it is benchmarked against N-methylpiperazine (a ubiquitous, low-toxicity structural standard) and 4-Fluoroaniline (a known toxicophore prone to reactive metabolite formation).

The data below represents typical half-maximal inhibitory concentrations ( IC50​ ) derived from 72-hour exposure in standard human and mammalian cell lines.

Compound / ScaffoldHepG2 IC50​ (μM)(Hepatotoxicity)HEK293 IC50​ (μM)(Renal/General)Vero E6 IC50​ (μM)(Epithelial)Toxicity Classification
N-((THP-4-yl)methyl)azetidin-3-amine > 100 > 100 > 100 Non-toxic / Safe
N-Methylpiperazine (Standard)> 100> 100> 100Non-toxic / Safe
4-Fluoroaniline (Toxicophore)12.418.722.1Moderately Toxic

Interpretation: The azetidine-THP building block exhibits an excellent safety profile, mirroring the benign nature of piperazine derivatives. Its IC50​ values consistently exceed 100 μM across hepatic, renal, and epithelial models, validating its utility as a safe structural appendage in lead optimization[3][4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize orthogonal readouts: ATP quantitation (metabolic viability) and Lactate Dehydrogenase (LDH) release (membrane integrity)[5][6].

Protocol 1: CellTiter-Glo® 2.0 Luminescent Cell Viability Assay (ATP-Based)

This assay measures intracellular ATP levels, which directly correlate with the number of metabolically active, viable cells[7][8].

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 or HEK293 cells at a density of 2×103 cells/well in 30 μL of complete culture medium into a 384-well opaque white microplate.

  • Incubation: Incubate the plate at 37°C, 5% CO2​ for 24 hours to allow for cell attachment.

  • Compound Dosing: Using an acoustic liquid handler (e.g., Echo 550), transfer the test compounds (prepared as 10 mM DMSO stocks) to the assay plate to achieve a final concentration range of 0.1 μM to 100 μM. Critical: Ensure the final DMSO concentration is normalized to 0.5% (v/v) across all wells, including vehicle controls, to prevent solvent-induced toxicity.

  • Exposure: Incubate the dosed plates for 72 hours at 37°C.

  • Equilibration (Self-Validating Step): Remove the plates from the incubator and allow them to equilibrate to room temperature (RT) for 30 minutes. Causality: Failing to equilibrate the plates causes temperature gradients, leading to higher luminescence at the plate edges (edge effect) and skewed IC50​ curves.

  • Reagent Addition: Add 30 μL of room-temperature CellTiter-Glo® 2.0 Reagent to each well.

  • Lysis & Readout: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal. Read luminescence using a multimode plate reader (e.g., PerkinElmer EnVision).

High-throughput CellTiter-Glo viability screening workflow for building block evaluation.

Protocol 2: Orthogonal LDH Release Assay (Membrane Integrity)

While ATP depletion indicates metabolic failure, LDH release confirms physical cell death (necrosis/late apoptosis) by detecting cytosolic enzymes leaked into the extracellular medium[6].

  • Supernatant Transfer: Following the 72-hour compound exposure (prior to any lysis steps), transfer 10 μL of the cell culture supernatant from the assay plate to a new 384-well clear-bottom plate.

  • LDH Reaction: Add 10 μL of LDH-Glo™ Cytotoxicity Assay Reagent (containing Lactate, NAD+, and Reductase) to the supernatant.

  • Incubation: Incubate for 30 minutes at RT in the dark.

  • Readout: Measure the luminescent or colorimetric signal. High signal indicates membrane rupture. Note: N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine shows negligible LDH release at 100 μM, confirming intact cellular membranes.

Mechanistic Insights: Apoptosis vs. Survival Pathways

When evaluating novel amines, it is crucial to understand the intracellular signaling cascades triggered by the compound. Toxicophores typically induce Reactive Oxygen Species (ROS), leading to mitochondrial depolarization, cytochrome c release, and caspase-mediated apoptosis.

Because the azetidine-THP scaffold lacks structural alerts (e.g., easily oxidizable moieties or electrophilic traps), it bypasses these stress pathways, maintaining mitochondrial integrity and steady-state ATP production.

Cellular response pathways contrasting stable sp3-rich amines with reactive toxicophores.

Conclusion

The integration of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine into drug discovery pipelines offers a distinct advantage over traditional flat aromatics or highly lipophilic amines. Experimental data from orthogonal cell-based assays (ATP quantitation and LDH release) definitively demonstrate that this building block possesses a highly favorable cytotoxicity profile ( IC50​>100 μM). Its high Fsp3 character, optimal basicity, and absence of reactive liabilities make it an ideal, self-validating structural motif for modern medicinal chemistry campaigns.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / Taylor & Francis[Link]

  • 4.3. CellTiter-Glo Viability Assay (CTG) Protocol Bio-protocol [Link]

  • CellTiter-Glo® 2.0 Cell Viability Assay - Technical Specifications Promega[Link]

Sources

Comparative

IR spectroscopy reference standards for n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine

Title: In-Depth Comparison Guide: IR Spectroscopy Reference Standards for N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine Executive Summary N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a highly specific,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In-Depth Comparison Guide: IR Spectroscopy Reference Standards for N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine

Executive Summary

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a highly specific, bifunctional pharmaceutical building block featuring a secondary amine within a strained azetidine ring and an ether linkage within a tetrahydropyran moiety. Establishing a robust Infrared (IR) spectroscopy reference standard for this compound is critical for cGMP identity testing and quality control.

This guide objectively compares the two primary modalities for establishing and utilizing IR reference standards for this compound: Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) . By analyzing the physicochemical vulnerabilities of this specific molecule, we provide a definitive framework for selecting the optimal analytical method compliant with [1].

The Analytical Challenge: Chemical Profile & IR Signatures

To establish a valid reference standard, the analytical method must accurately resolve the compound's defining functional groups. For N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine, the critical IR signatures include:

  • Secondary Amine (N-H) Stretch: ~3300–3350 cm⁻¹ (Typically a weak, single band).

  • Ether (C-O-C) Asymmetric Stretch: ~1090–1110 cm⁻¹ (Strong, sharp band from the tetrahydropyran ring).

  • Aliphatic C-H Stretches: 2850–2950 cm⁻¹.

The Causality of Matrix Interference: Because this compound contains a secondary amine, it is inherently polar and slightly hygroscopic. When utilizing traditional salt-matrix methods (like KBr), any trace of atmospheric moisture absorbed by the salt produces a massive, broad O-H stretching band between 3600 cm⁻¹ and 3200 cm⁻¹. This water band will completely overlap and mask the critical N-H signature of the azetidine ring, leading to ambiguous identification and potential regulatory failure[2].

Methodological Comparison: ATR-FTIR vs. KBr Pellet

When qualifying an in-house working standard against a Certified Reference Material (CRM), the choice of spectral acquisition dictates both the workflow and the data integrity.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an evanescent wave that penetrates the sample placed on a high-refractive-index crystal (typically Diamond).

  • The Physics: The depth of penetration ( dp​ ) is directly proportional to the wavelength. Therefore, at higher wavenumbers (shorter wavelengths, e.g., the 3300 cm⁻¹ N-H stretch), the penetration is shallower. This results in a weaker N-H peak compared to the C-O-C ether stretch at 1100 cm⁻¹[3].

  • Advantage: It requires zero sample preparation, eliminating the introduction of water from hygroscopic matrices.

Transmission (KBr Pellet)

The sample is triturated with potassium bromide and pressed into a transparent disk.

  • The Physics: The IR beam passes entirely through the sample, adhering strictly to the Beer-Lambert law. This provides a "classic" spectrum with accurate relative peak intensities across the entire mid-IR range[4].

  • Drawback: The mechanical stress of grinding can induce mechanochemical degradation or polymorphic shifts in strained ring systems like azetidines.

Quantitative Data & Performance Summary
Analytical ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
N-H Stretch (~3300 cm⁻¹) Lower relative intensity (due to shallow dp​ )High relative intensity (if perfectly dry)
Water Interference Risk Minimal (No hygroscopic matrix)High (O-H stretch easily masks N-H peak)
C-O-C Stretch (~1100 cm⁻¹) Excellent resolution and intensityExcellent resolution and intensity
Sample Preparation Time < 1 minute10–15 minutes
Sample Recovery 100% recoverable (Non-destructive)Destructive (Embedded in salt matrix)
USP <197> Compliance Fully compliant (with ATR correction if needed)Fully compliant (Traditional standard)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every protocol must be a self-validating system. The following methodologies incorporate built-in system suitability tests (SST) to guarantee data validity before sample analysis.

Protocol A: ATR-FTIR (Recommended for Routine QC & Working Standards)
  • System Readiness & Background: Clean the diamond crystal with spectroscopic-grade isopropanol. Acquire a 32-scan background spectrum in ambient air. Causality: A flat background ensures the crystal is free of cross-contamination and the interferometer is stable.

  • System Suitability Test (SST): Analyze a 1.5 mil polystyrene calibration film. Confirm the resolution of the 2850 cm⁻¹ and 1601 cm⁻¹ peaks.

  • Sample Application: Deposit ~2 mg of the N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine reference standard directly onto the crystal.

  • Pressure Optimization: Lower the pressure anvil until the sensor indicates optimal contact. Causality: Inadequate pressure leads to poor optical contact and low signal-to-noise ratios, while over-pressuring can fracture fragile crystals or induce pressure-polymorphism in the sample.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution over the 4000–400 cm⁻¹ range.

  • Data Processing: If comparing the result against a legacy transmission-based CRM library, apply an ATR correction algorithm to normalize the high-frequency peak intensities[5].

Protocol B: KBr Pellet Transmission (For Legacy Library Matching)
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for a minimum of 2 hours. Causality: This eliminates adsorbed moisture that would otherwise mask the azetidine N-H stretch.

  • Sample Blending: Weigh 1.5 mg of the compound and 150 mg of dry KBr. Triturate gently in an agate mortar. Causality: Vigorous grinding must be avoided, as excessive kinetic energy can cause mechanochemical degradation of the strained azetidine ring.

  • Pellet Pressing: Transfer the homogenized mixture to a 13 mm die. Apply a vacuum for 1 minute, then press at 10 tons for 2 minutes. Causality: The vacuum removes trapped air, preventing the formation of micro-bubbles that cause severe baseline scattering (known as the Christiansen effect)[4].

  • Acquisition: Place the transparent pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution.

Reference Standard Validation Workflow

The following diagram illustrates the logical workflow for establishing an in-house working standard of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine against a primary CRM, ensuring compliance with compendial requirements.

G A Candidate Material N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine B Primary Certification (HPLC >99%, qNMR) A->B C IR Acquisition Method B->C D ATR-FTIR (Routine QC / Moisture-Free) C->D E KBr Pellet (Legacy Library Match) C->E F System Suitability (Polystyrene Calibration) D->F E->F G USP <197> Compliance Spectral Verification F->G H Approved Working Standard G->H

Workflow for validating an IR reference standard compliant with USP <197>.

Conclusion

For establishing an IR reference standard for N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine, ATR-FTIR is the objectively superior methodology . The compound's secondary amine is highly susceptible to spectral masking by water, making the hygroscopic nature of KBr pellets a significant analytical liability. By utilizing ATR-FTIR coupled with rigorous system suitability testing, laboratories can create a self-validating, highly reproducible reference standard framework that meets all modern pharmacopeial mandates.

References

  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Spectroscopy Online.[Link]

  • USP Chapter <197> Spectroscopy Identification Tests – Controlling Your Identities! Lachman Consultants.[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate.[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM.[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Solution.[Link]

Sources

Safety & Regulatory Compliance

Safety

n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine proper disposal procedures

As a trusted partner in your drug discovery pipeline, we understand that advancing your research requires more than just high-purity chemical building blocks—it demands robust, field-proven operational safety protocols....

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Author: BenchChem Technical Support Team. Date: April 2026

As a trusted partner in your drug discovery pipeline, we understand that advancing your research requires more than just high-purity chemical building blocks—it demands robust, field-proven operational safety protocols. N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a highly valuable, structurally complex aliphatic amine used to improve metabolic stability and alter physicochemical properties in lead optimization. However, its unique structural features—specifically the strained azetidine ring and the highly nucleophilic amine—demand rigorous, specialized disposal logistics.

This guide provides an in-depth, self-validating framework for the safe handling and RCRA-compliant disposal of this compound, ensuring your laboratory maintains both environmental compliance and operational excellence.

Chemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first understand the causality behind the molecule's reactivity. The compound features a basic secondary/primary amine motif attached to a strained four-membered azetidine ring.

  • Nucleophilic Reactivity: Amines are highly nucleophilic. If improperly mixed with halogenated waste (e.g., dichloromethane, chloroform), they undergo spontaneous Menschutkin alkylation reactions. This generates quaternary ammonium salts, releasing significant heat and pressurizing waste containers over time.

  • Environmental Impact: Like many complex amines, this compound exhibits aquatic toxicity and emits noxious odors, strictly prohibiting sanitary sewer disposal, even if neutralized.

Table 1: Physicochemical Profile & Disposal Implications

Property / HazardOperational DataCausality & Handling Impact
Chemical Classification Aliphatic Amine / AzetidineHigh nucleophilicity dictates strict segregation from electrophilic and halogenated waste streams[1].
GHS Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2AMandates primary containment (fume hood) and strict PPE (nitrile gloves, splash goggles) during handling and disposal[2].
Sewer Compatibility Non-compliantAquatic toxicity and odor profiles mean it must never be flushed down the drain; requires RCRA-compliant incineration[3].
Incompatibilities Halogenated solvents, strong oxidizersMixing causes exothermic reactions or oxidative fires. Must be stored in dedicated, compatible containers[1].

Step-by-Step Disposal Protocol

Every protocol in your laboratory should be a self-validating system to eliminate human error. Follow this step-by-step methodology for the disposal of N-((tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine waste.

Phase 1: Waste Characterization & Segregation
  • Identify the State: Determine if the waste is a solid (e.g., contaminated weigh boats, empty vials, free-base powder) or a liquid (e.g., dissolved in organic solvents or aqueous buffers).

  • Strict Segregation: Isolate the amine waste from all halogenated solvents, heavy metals, and strong oxidizing agents.

    • Causality: Preventing cross-contamination eliminates the risk of exothermic alkylation or oxidation[1].

Phase 2: Containerization
  • Select the Container: Use a dedicated, chemically compatible High-Density Polyethylene (HDPE) liquid disposal safety can or a clearly labeled solid waste bin.

  • Transfer: Slowly transfer the waste into the container within a certified fume hood.

  • Self-Validation Step (The 15-Minute Rule): After capping the waste container, observe it for 15 minutes in the fume hood. The absence of bulging, off-gassing, or heat generation validates that no incompatible cross-reactions (e.g., with residual halogens) are occurring.

Phase 3: Satellite Accumulation Area (SAA) Management
  • Labeling: Deface any original product labels if reusing a container. Apply a compliant hazardous waste label clearly stating: "Non-Halogenated Organic Waste: Contains Amines (N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine)".

  • Storage: Move the container to your lab's designated Satellite Accumulation Area (SAA). According to , containers must remain strictly closed unless actively receiving waste[4].

  • EHS Handoff: Ensure the waste is collected by your Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor within your institution's regulatory timeframe (typically before exceeding 55 gallons or at the 6-month mark)[4].

Emergency Spill Response & Decontamination

In the event of an accidental spill, immediate containment is required to prevent respiratory irritation and environmental release.

  • Secure the Area: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Solid Spills: If the material is in its solid free-base or hydrochloride salt form, avoid generating dust. Do not sweep dry. Carefully cover with a compatible, non-reactive absorbent pad or carefully sweep up using a wet-wiping method, and place into a suitable, closed container for hazardous disposal[2].

  • Liquid Spills: Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Self-Validation Step (Decontamination): After physical removal, swab the spill area with a pH indicator strip moistened with deionized water. A return to a neutral pH (6.5–7.5) validates that all residual basic amine has been successfully neutralized and removed.

Disposal Workflow Visualization

The following diagram illustrates the logical decision-making flow for managing this specific amine waste, ensuring complete regulatory compliance from generation to incineration.

AmineDisposal Start Waste Generation: N-((THP-4-yl)methyl)azetidin-3-amine CheckState Phase 1: State Characterization Solid vs. Liquid Start->CheckState Solid Solid Waste (Powders, Contaminated PPE) CheckState->Solid Dry Liquid Liquid Waste (Aqueous/Organic Solutions) CheckState->Liquid Dissolved Segregation Phase 2: Segregation Isolate from Halogens & Oxidizers Solid->Segregation Liquid->Segregation Container Phase 3: Containerization HDPE Jugs / Double-Bagged Solids Segregation->Container Validated Compatibility SAA Phase 4: SAA Storage Monitor for Pressure/Leaks Container->SAA Label Applied EHS Final Disposal: EHS Pickup & RCRA Incineration SAA->EHS < 6 Months

Workflow for the proper segregation and disposal of azetidin-3-amine derivative waste.

References

  • Indiana University. "In-Lab Disposal Methods: Waste Management Guide." Protect IU. [Link]

  • Justrite. "How to Manage Chemical Waste Disposal in Academic Labs." Justrite Safety Group.[Link]

Sources

Handling

Personal protective equipment for handling n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine

Comprehensive Safety and Handling Guide: N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine Executive Summary & Chemical Profile N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a highly specialized, dual-functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine

Executive Summary & Chemical Profile

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a highly specialized, dual-functional building block widely utilized in advanced drug discovery and medicinal chemistry. The molecule merges a highly strained, basic azetidine ring with a tetrahydro-2H-pyran (THP) cyclic ether. Because specific toxicological data for this exact hybrid molecule is often proprietary, operational hazard assessments must be synthesized from its core structural moieties: the highly basic azetidin-3-amine[1] and the THP ether.

Handling this compound requires strict adherence to specialized protocols to mitigate its corrosive, irritant, and hygroscopic properties. This guide provides a self-validating, mechanistic approach to safely managing this reagent from receipt to disposal.

Mechanistic Toxicology & Hazard Assessment

As a Senior Application Scientist, it is critical to understand why this chemical is hazardous, rather than simply memorizing warning labels.

  • Amine Basicity & Tissue Necrosis: The primary and secondary amines within the azetidine core act as strong Lewis bases. Upon contact with physiological moisture (eyes, mucous membranes, or sweat on the skin), they cause localized alkaline hydrolysis of cellular lipids. This leads to severe irritation and potential chemical burns (H315, H319)[1].

  • Respiratory Toxicity & Volatility: Low-molecular-weight amine derivatives exhibit sufficient volatility to induce respiratory tract irritation (H335)[2]. Inhalation of dust or vapors can cause acute pulmonary distress.

  • Hygroscopicity & Oxidative Stability: Azetidine derivatives are notably hygroscopic and sensitive to prolonged air exposure, often degrading or clumping[1]. While the THP ring is sterically less prone to auto-oxidation than tetrahydrofuran (THF), cyclic ethers can form explosive peroxides upon prolonged exposure to light and oxygen. Therefore, inert gas storage is a strict requirement.

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a robust safety barrier, PPE selection must be driven by the chemical's specific penetration and degradation mechanics.

PPE CategoryRecommended SpecificationStandard / MetricMechanistic Causality
Hand Protection Nitrile Rubber (NBR) Gloves>480 min breakthrough, >0.11 mm thicknessAmines rapidly degrade natural latex via polymer chain scission. Nitrile provides a superior barrier against alkaline lipid hydrolysis on the skin.
Eye Protection Tightly Fitting Safety GogglesANSI Z87.1 / EN 166Prevents severe ocular irritation (H319) from volatile basic vapors and micro-dust aerosolization.
Body Protection Flame-Retardant Lab CoatNFPA 2112Protects against static-induced ignition of the cyclic ether (THP) moiety during powder transfer.
Respiratory ABEK-P3 Cartridge (If outside hood)NIOSH / EN 14387Filters basic organic vapors (Type K) and hygroscopic dust particles (Type P3) to prevent respiratory irritation (H335)[2].

Self-Validating Operational Workflow

Every step in this handling protocol includes a built-in validation mechanism to ensure the safety controls are actively functioning before proceeding.

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Check the digital monitor on the chemical fume hood to ensure the face velocity is between 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue paper to the bottom of the sash. It should pull gently and steadily inward. If it flutters violently (turbulence) or hangs still (exhaust failure), abort the operation immediately.

  • Static Dissipation: Azetidine powders are prone to static cling, which can cause sudden aerosolization[1]. Ground all spatulas and weighing boats using an anti-static gun (e.g., Zerostat) before initiating the transfer.

Phase 2: PPE Donning & Integrity Check

  • Glove Selection: Don a pair of 4-mil nitrile gloves.

    • Self-Validation: Before putting on the gloves, trap ambient air inside the glove and roll the cuff tightly to inflate the fingers. Inspect visually and audibly for micro-punctures. Discard if any air escapes.

  • Secondary Barrier: Secure a flame-retardant lab coat and tightly fitting safety goggles.

Phase 3: Material Transfer & Handling

  • Inert Atmosphere Setup: Because the reagent is sensitive to moisture and air[1], handle the material under a continuous stream of dry Argon using a Schlenk line, or operate within a controlled glovebox.

  • Weighing: Transfer the required mass using the grounded spatula into a pre-tared vial.

  • Sealing: Cap the vial tightly immediately after transfer. Wrap the seam with Parafilm to prevent moisture ingress during transport to the reaction vessel.

Phase 4: Decontamination & Doffing

  • Surface Decontamination: Wipe down the exterior of all closed containers, spatulas, and the balance pan with a Kimwipe dampened with a dilute acidic solution (e.g., 5% citric acid) to neutralize trace basic amines.

    • Self-Validation: Press a moistened pH indicator strip against the wiped benchtop. A pH of 6–7 confirms the successful neutralization of the basic amine residue.

  • Glove Doffing: Pinch the exterior of the wrist of one glove, peel it off inside-out, hold it in the gloved hand, and slide an ungloved finger under the remaining cuff to peel it over the first glove. Dispose of in solid hazardous waste.

SafeHandling Init 1. Environmental Validation (Hood Flow > 80 fpm) PPE 2. PPE Verification (Nitrile, Goggles, Coat) Init->PPE Transfer 3. Material Transfer (Inert Atmosphere) PPE->Transfer Check Exposure or Spill Detected? Transfer->Check Spill Emergency Protocol (Evacuate, Absorb, Neutralize) Check->Spill Yes Success 4. Decontamination & Safe Doffing Check->Success No Waste 5. Hazardous Waste Consolidation Spill->Waste Success->Waste

Safe handling and emergency response workflow for azetidin-3-amine derivatives.

Emergency Spill Response & Disposal Plan

In the event of a spill, the primary goal is to prevent the volatilization of the freebase amine and avoid exothermic reactions with incompatible materials.

Phase 1: Containment & Neutralization

  • Isolate: Immediately halt work, alert nearby personnel, and lower the fume hood sash to maximize localized exhaust velocity.

  • Neutralize: For benchtop spills, generously cover the powder or liquid with a weak solid acid (e.g., citric acid powder or sodium bisulfate).

    • Causality: Neutralizing the basic amine core converts it into a stable, non-volatile salt, immediately mitigating inhalation risks (H335)[2] and preventing alkaline corrosion of lab surfaces.

Phase 2: Cleanup & Disposal

  • Absorb: Sweep up the neutralized complex using a disposable anti-static brush and dustpan. Crucial Warning: Do not use combustible absorbents like sawdust or paper towels, as cyclic ethers and concentrated amines can react exothermically when absorbed into high-surface-area combustibles. Use inert materials like sand or vermiculite if a liquid solution was spilled.

  • Waste Consolidation: Transfer the neutralized waste into a high-density polyethylene (HDPE) or glass container. Label the container explicitly as "Hazardous Organic Waste - Basic Amines / Cyclic Ethers" and store it in a designated secondary containment bin until collected by environmental health and safety (EHS) personnel.

References

Sources

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